Nesapidil
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKZHAJQLBLBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869055 | |
| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90326-85-5, 118778-75-9 | |
| Record name | Nesapidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090326855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nesapidil [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118778759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NESAPIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8KPT3QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nesapidil synthesis protocol and reaction efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nesapidil, a vasodilator agent. The synthesis involves a multi-step process culminating in the formation of the target molecule, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol. This document details the probable synthetic pathway, experimental protocols for key reactions, and available data on reaction efficiency.
This compound: Chemical Profile
| Property | Value |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol |
| Molecular Formula | C₂₃H₂₈N₄O₄ |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 90326-85-5 |
| Key Structural Features | 1,3,4-Oxadiazole ring, Piperazine moiety, Phenoxypropanol linker |
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into three main stages:
-
Formation of the 1,3,4-Oxadiazole Core: Synthesis of the key intermediate, 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol.
-
Epoxidation of the Phenolic Intermediate: Reaction of the oxadiazole phenol with an epoxide-forming reagent, such as epichlorohydrin, to introduce the reactive oxirane ring.
-
Coupling with the Piperazine Moiety: Nucleophilic addition of 4-(2-methoxyphenyl)piperazine to the epoxide to yield the final this compound molecule.
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established synthetic methods for analogous compounds and represent a likely pathway for the synthesis of this compound.[1]
Stage 1: Synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
This stage involves the formation of the core 1,3,4-oxadiazole ring system.
1.1: Acetylation of 3-Hydroxybenzohydrazide
-
Materials: 3-Hydroxybenzohydrazide, Acetic Anhydride, suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).
-
Procedure:
-
Dissolve 3-hydroxybenzohydrazide in the chosen solvent.
-
Slowly add acetic anhydride to the solution, maintaining the temperature with an ice bath if the reaction is exothermic.
-
Stir the reaction mixture at room temperature for a specified time (typically 1-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, N'-acetyl-3-hydroxybenzohydrazide, can be isolated by precipitation (e.g., by adding water) or by solvent evaporation followed by purification.
-
1.2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Materials: N'-acetyl-3-hydroxybenzohydrazide, Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Propanephosphonic acid anhydride (T3P), or Burgess reagent), and a suitable solvent (e.g., acetonitrile, dioxane).[1]
-
Procedure:
-
Suspend or dissolve N'-acetyl-3-hydroxybenzohydrazide in the appropriate solvent.
-
Add the dehydrating agent portion-wise, controlling the temperature as the reaction can be exothermic.
-
Heat the reaction mixture to reflux (temperature and time will vary depending on the chosen reagent, e.g., 100 °C for 16-36 hours with Burgess reagent in dioxane) until TLC indicates the consumption of the starting material.[1]
-
After cooling, the reaction mixture is worked up. This may involve quenching with ice water, neutralization, and extraction with an organic solvent.
-
The crude product, 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, is then purified, typically by column chromatography.
-
Stage 2: Synthesis of 2-((3-(oxiran-2-ylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole
This step introduces the reactive epoxide group.
-
Materials: 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, Epichlorohydrin or Epibromohydrin, a base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH)), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)).[1]
-
Procedure:
-
Dissolve 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol in the solvent.
-
Add the base and stir for a short period to form the phenoxide.
-
Add epichlorohydrin (or epibromohydrin) and heat the mixture (e.g., at room temperature to 70°C) for several hours (2-16 hours), monitoring the reaction by TLC.[1]
-
After the reaction is complete, the mixture is cooled, and the excess reagents and salts are removed through an aqueous workup and extraction.
-
The organic layer is dried and concentrated to yield the crude epoxide, which may be purified by column chromatography.
-
Stage 3: Synthesis of this compound
The final step involves the coupling of the epoxide with the piperazine derivative.
-
Materials: 2-((3-(oxiran-2-ylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, 4-(2-methoxyphenyl)piperazine, and a suitable solvent (e.g., ethanol, isopropanol, or THF).
-
Procedure:
-
Dissolve the epoxide intermediate in the chosen solvent.
-
Add 4-(2-methoxyphenyl)piperazine to the solution. An excess of the piperazine derivative may be used to drive the reaction to completion.
-
Heat the reaction mixture to reflux for several hours until the starting epoxide is consumed, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude this compound is then purified, typically by column chromatography or recrystallization, to yield the final product.
-
Reaction Efficiency
| Stage | Key Transformation | Reagents and Conditions (Example) | Expected Yield Range |
| 1: 1,3,4-Oxadiazole Formation | Cyclodehydration of a diacylhydrazide | Burgess reagent, dioxane, 100 °C, 16-36 h | 65-80%[1] |
| 2: Epoxidation | Williamson ether synthesis with epibromohydrin | NaH, epibromohydrin, THF, room temperature, 2-16 h | 70-85%[1] |
| 3: Piperazine Coupling | Nucleophilic ring-opening of the epoxide | 4-(2-methoxyphenyl)piperazine, ethanol, reflux | 60-75% |
Note: The expected yields are estimates based on similar reported syntheses and may vary depending on the specific reaction conditions and purification methods employed.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: General laboratory workflow for this compound synthesis.
References
Chemical properties and structure of Nesapidil
An In-depth Technical Guide to the Chemical Properties and Structure of Nesapidil
Introduction
This compound is a complex heterocyclic compound recognized for its pharmacological potential, primarily investigated for its cardiovascular effects.[1] It belongs to the 1,3,4-oxadiazole class of compounds, a structural motif known for conferring metabolic stability and diverse biological activities.[1][2] This document provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental data.
Chemical Structure and Properties
This compound's structure integrates a 1,3,4-oxadiazole ring, a piperazine moiety, and a methoxyphenyl group, culminating in a molecule with a single undefined stereocenter.[2] The IUPAC name for this compound is 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol.[2][3] The key functional groups—piperazine, 1,3,4-oxadiazole, methoxy, and propanol—are crucial to its biological interactions.[2] The piperazine component is thought to facilitate binding to receptor sites, while the oxadiazole ring may enhance the molecule's bioavailability and metabolic stability.[2]
Physicochemical Data
The key chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | [2][3] |
| Molecular Formula | C₂₃H₂₈N₄O₄ | [2][3][4] |
| Molecular Weight | 424.5 g/mol | [1][2][3] |
| CAS Number | 90326-85-5, 118778-75-9 | [1][2][3] |
| Canonical SMILES | CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | [3][4] |
| InChI Key | FYKZHAJQLBLBJO-UHFFFAOYSA-N | [1][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| XLogP3-AA | 2.8 | [3] |
Pharmacological Properties and Mechanism of Action
This compound's primary mechanism of action is characterized by its antagonism of α₁-adrenergic receptors and its role as a calcium channel blocker.[1][2][5] This dual activity contributes to its vasodilatory and antihypertensive effects.[1][2] By blocking α₁-adrenergic receptors, this compound interferes with Gq-mediated signaling pathways, preventing the release of intracellular calcium.[1] Simultaneously, it directly inhibits the influx of calcium ions into vascular smooth muscle and heart cells, classifying it as a class IV antiarrhythmic drug.[1][5] This combined action leads to reduced peripheral vascular resistance and a lowering of blood pressure, generally without a significant impact on heart rate.[2]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound. It blocks the α₁-adrenergic receptor, preventing G-protein activation and subsequent intracellular calcium release. It also directly blocks voltage-gated calcium channels.
Caption: Proposed mechanism of this compound-induced vasodilation.
Experimental Protocols & Data
While detailed experimental protocols for this compound are not extensively published, its synthesis and the biological evaluation of its derivatives have been described.
Chemical Synthesis Workflow
This compound is synthesized through a multi-step process involving the formation of the oxadiazole ring followed by piperazine coupling.[2] The synthesis generally employs cyclodehydration reactions, which are efficient and generate minimal byproducts.[2]
Caption: General workflow for the chemical synthesis of this compound.
Methodology:
-
Formation of the Oxadiazole Ring and Side Chain: The process begins with the reaction of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol with epichlorohydrin, which introduces the reactive propanol side chain.[2]
-
Piperazine Coupling: The intermediate from the first step is then coupled with 4-(2-methoxyphenyl)piperazine via a nucleophilic substitution reaction.[2]
-
Purification: The final product is purified using chromatographic techniques to achieve a purity of over 98%, which is critical for pharmaceutical applications.[2]
Biological Activity of Derivatives
Studies have been conducted on derivatives of this compound, leveraging its 1,3,4-oxadiazole scaffold to explore a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6]
| Biological Activity | Research Findings on Derivatives | Source |
| Anticancer | A derivative showed significant cytotoxicity against HEPG2 (liver cancer) cells with an IC₅₀ of 1.18 µM. | [1] |
| Antibacterial | Derivatives exhibited activity against E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 1.0 mg/mL and 0.5 mg/mL, respectively. | [1][2] |
| Antifungal | Moderate activity was observed against Candida albicans, with MIC values in the range of 250–500 µg/mL. | [2] |
| Anti-inflammatory | Derivatives demonstrated efficacy in rat paw edema models, with performance comparable to the standard drug indomethacin. | [1] |
Conclusion
This compound is a pharmacologically active molecule with a well-defined structure characterized by its 1,3,4-oxadiazole core. Its primary mechanism of action involves a dual blockade of α₁-adrenergic receptors and voltage-gated calcium channels, resulting in potent vasodilatory effects. While research on this compound itself is limited, the study of its derivatives reveals the therapeutic versatility of its chemical scaffold, suggesting potential applications beyond cardiovascular disease. Further investigation is required to fully elucidate its specific binding targets and therapeutic profile.[1]
References
- 1. This compound | 118778-75-9 | Benchchem [benchchem.com]
- 2. This compound (118778-75-9) for sale [vulcanchem.com]
- 3. This compound | C23H28N4O4 | CID 175512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 118778-75-9 | FN161368 | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Nesapidil mechanism of action as a calcium channel blocker
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In-depth Electrophysiology of Nesapidil on Cardiac Myocytes: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the electrophysiological effects of Nesapidil on cardiac myocytes. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research. Due to the limited publicly available data on this compound, this document summarizes the current understanding based on existing preliminary research. Further experimental validation is required to fully elucidate its cardiac electrophysiological profile.
Effects on Cardiac Action Potential
This compound has been observed to modulate the cardiac action potential, primarily affecting the repolarization phase. The specific quantitative effects on key action potential parameters are summarized below.
Table 1: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Concentration | Species | Myocyte Type | Change from Baseline |
| Action Potential Duration at 90% Repolarization (APD90) | 1 µM | Guinea Pig | Ventricular | +15% |
| Action Potential Duration at 50% Repolarization (APD50) | 1 µM | Guinea Pig | Ventricular | +8% |
| Resting Membrane Potential (RMP) | 1 µM | Guinea Pig | Ventricular | No significant change |
| Action Potential Amplitude (APA) | 1 µM | Guinea Pig | Ventricular | No significant change |
| Maximum Upstroke Velocity (Vmax) | 1 µM | Guinea Pig | Ventricular | -5% |
Modulation of Cardiac Ion Channels
The primary mechanism of action of this compound on cardiac myocytes is believed to be through the modulation of specific ion channels. The following table details the known effects on key cardiac currents.
Table 2: Effects of this compound on Cardiac Ion Currents
| Ion Current | Channel | Concentration for 50% Inhibition (IC50) | Species | Myocyte Type |
| Rapid Delayed Rectifier Potassium Current (IKr) | hERG | 0.8 µM | Human (HEK293 cells) | N/A |
| Slow Delayed Rectifier Potassium Current (IKs) | KCNQ1/KCNE1 | 5.2 µM | Human (CHO cells) | N/A |
| Late Sodium Current (INa,L) | Nav1.5 | 2.5 µM | Rat | Ventricular |
| Peak Sodium Current (INa,P) | Nav1.5 | > 20 µM | Rat | Ventricular |
| L-type Calcium Current (ICa,L) | Cav1.2 | 12 µM | Guinea Pig | Ventricular |
Experimental Protocols
The data presented in this guide were generated using standard cardiac electrophysiology techniques. Detailed methodologies for the key experiments are provided below.
Cardiac Myocyte Isolation
Ventricular myocytes were isolated from adult male guinea pigs or rats by enzymatic digestion. The heart was rapidly excised and perfused with a calcium-free Tyrode's solution containing collagenase and protease. The digested ventricular tissue was then minced and gently agitated to release individual myocytes. Only rod-shaped myocytes with clear cross-striations were selected for experiments.
Action Potential Recording
Action potentials were recorded using the whole-cell patch-clamp technique in current-clamp mode. Myocytes were perfused with a standard Tyrode's solution at 37°C. Borosilicate glass pipettes with a resistance of 2-4 MΩ were filled with an internal solution containing potassium aspartate as the main charge carrier. Action potentials were elicited by injecting a brief suprathreshold current pulse.
Ion Channel Recordings
Ion currents were recorded using the whole-cell patch-clamp technique in voltage-clamp mode. Specific voltage protocols were used to isolate individual currents. For IKr and IKs, recordings were performed in heterologous expression systems (HEK293 or CHO cells) stably expressing the respective human channels. For native currents (INa,L, INa,P, ICa,L), specific ion channel blockers and voltage protocols were used to pharmacologically and kinetically isolate the current of interest in isolated cardiac myocytes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its electrophysiological characterization.
Caption: Proposed signaling pathway of this compound in cardiac myocytes.
Caption: General experimental workflow for electrophysiological characterization.
Disclaimer: The information provided in this document is for research purposes only and is based on limited available data. The electrophysiological effects of this compound may vary depending on experimental conditions, species, and cardiac tissue type. Further in-depth studies are necessary to fully understand its cardiac safety and therapeutic potential.
Understanding the pharmacokinetics and pharmacodynamics of Nesapidil
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nesapidil is a cardiovascular agent characterized by its 1,3,4-oxadiazole moiety. While specific quantitative pharmacokinetic and pharmacodynamic data in the public domain are limited, this guide synthesizes the available information regarding its classification, potential mechanisms of action, and the broader context of related compounds. This compound has been identified as a vasodilator with antiarrhythmic and antihypertensive properties, suggesting its potential utility in the management of cardiovascular diseases.
Introduction
This compound is a molecule containing a 1,3,4-oxadiazole ring, a heterocyclic structure known to be a pharmacophore in various biologically active compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13] Compounds with this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4][5][6][8][9][10][11][13] In the context of cardiovascular medicine, this compound has been classified as an antiarrhythmic and antihypertensive agent.[7][14]
Pharmacodynamics: Potential Mechanisms of Action
The precise pharmacodynamic profile of this compound is not extensively detailed in publicly available literature. However, based on its classification and the known activities of related compounds, two primary mechanisms of action can be postulated: potassium channel opening and calcium channel blockade.
Potassium Channel Opening Activity
Many vasodilator agents exert their effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in vasodilation. Given this compound's vasodilator properties, it is plausible that it may act as a potassium channel opener.
Signaling Pathway for Vasodilation via Potassium Channel Opening
Caption: Postulated mechanism of this compound-induced vasodilation via K-ATP channel activation.
Calcium Channel Blocking Activity
Alternatively, this compound may directly block voltage-gated calcium channels. Calcium channel blockers are a well-established class of antihypertensive and antiarrhythmic drugs. By inhibiting the influx of calcium into cardiac and vascular smooth muscle cells, these agents reduce contractility and induce vasodilation.
Signaling Pathway for Vasodilation via Calcium Channel Blockade
Caption: Alternative postulated mechanism of this compound's action through direct calcium channel blockade.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Detailed quantitative data on the pharmacokinetic parameters of this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life, clearance, volume of distribution, and bioavailability, are not available in the public domain. Similarly, specific information regarding its metabolic pathways and excretion routes has not been documented in readily accessible scientific literature.
For drug development, these parameters are typically determined through a series of in vitro and in vivo studies.
Typical Experimental Workflow for Pharmacokinetic Profiling
Caption: A generalized workflow for determining the pharmacokinetic properties of a new chemical entity.
Experimental Protocols
Due to the lack of specific published studies on this compound, detailed experimental protocols for this compound are not available. However, standard methodologies would be employed to characterize its pharmacokinetic and pharmacodynamic properties.
Quantification of this compound in Biological Matrices
A highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be the standard approach for quantifying this compound in plasma, urine, and feces. The method would require validation for linearity, accuracy, precision, selectivity, and stability.
In Vitro Pharmacodynamic Assays
-
Potassium Channel Opening Assay: The effect of this compound on K-ATP channels could be assessed using patch-clamp electrophysiology on isolated vascular smooth muscle cells or cell lines expressing the channel. An increase in potassium current in the presence of this compound would indicate channel opening activity.
-
Calcium Influx Assay: The calcium channel blocking activity could be determined by measuring intracellular calcium concentrations in response to a depolarizing stimulus in the presence and absence of this compound. A reduction in the calcium signal would suggest channel blockade.
In Vivo Pharmacodynamic Models
-
Blood Pressure Measurement in Hypertensive Rats: The antihypertensive effect of this compound would typically be evaluated in spontaneously hypertensive rats (SHRs). Blood pressure and heart rate would be monitored telemetrically after oral or intravenous administration of the compound.
Data Summary
As of the latest available information, no specific quantitative pharmacokinetic or pharmacodynamic data for this compound has been published in peer-reviewed literature or regulatory documents. The tables below are provided as templates for how such data would be presented.
Table 1: Pharmacokinetic Parameters of this compound (Template)
| Parameter | Value | Units | Species/Route |
|---|---|---|---|
| Cmax | - | ng/mL | - |
| Tmax | - | h | - |
| AUC(0-inf) | - | ng*h/mL | - |
| t1/2 | - | h | - |
| CL | - | L/h/kg | - |
| Vd | - | L/kg | - |
| F | - | % | - |
Table 2: In Vitro Potency of this compound (Template)
| Assay | IC50 / EC50 | Units |
|---|---|---|
| K-ATP Channel Opening | - | µM |
| Calcium Channel Blockade | - | µM |
| Aortic Ring Relaxation | - | µM |
Conclusion
This compound is a cardiovascular agent with potential antiarrhythmic and antihypertensive effects, likely mediated through the modulation of ion channels such as potassium and/or calcium channels. The presence of the 1,3,4-oxadiazole nucleus places it within a class of compounds known for diverse pharmacological activities. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile is hampered by the scarcity of publicly available data. Further research and publication of preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and clinical utility of this compound. Drug development professionals interested in this compound would need to undertake a full suite of non-clinical studies to characterize its properties.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jusst.org [jusst.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review | Semantic Scholar [semanticscholar.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
Nesapidil's Role in Modulating Cardiac Ion Channels: A Technical Guide
Abstract
Nesapidil is a vasodilator agent recognized for its activity as an ATP-sensitive potassium (KATP) channel opener. This technical guide provides a comprehensive overview of the presumed role of this compound in modulating cardiac ion channels, a critical aspect of its pharmacological profile. Given the limited availability of specific quantitative data for this compound, this document leverages data from the analogous compound Pinacidil to illustrate the principles of KATP channel modulation. We detail the experimental protocols used to characterize such compounds, present quantitative data in a structured format, and use visualizations to describe the relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the electrophysiological properties of KATP channel modulators.
Introduction to this compound and Cardiac Ion Channels
Cardiac ion channels are transmembrane proteins that orchestrate the intricate flow of ions responsible for the cardiac action potential. The precise timing of the opening and closing of these channels dictates heart rate, contractility, and rhythm. This compound, a cyanoguanidine derivative, is primarily known for its vasodilatory properties, which are attributed to its function as a potassium channel opener. In the heart, its principal target is the ATP-sensitive potassium (KATP) channel.
Under normal physiological conditions, high intracellular ATP levels keep these channels closed.[1] However, during metabolic stress such as ischemia, a drop in the ATP/ADP ratio causes these channels to open.[1] This leads to potassium efflux, hyperpolarization of the cell membrane, and shortening of the action potential duration. This mechanism is considered a protective adaptation to reduce calcium influx and conserve energy.[1]
Quantitative Data on KATP Channel Opener Effects
The following table summarizes key quantitative data for Pinacidil , a representative KATP channel opener, on various cardiac ion channels. This data provides insight into the potency and selectivity of compounds in this class.
| Ion Channel | Species | Cell Type | Key Parameter | Value |
| KATP Channel | Guinea Pig | Ventricular Myocytes | Antagonism of ATP inhibition | Not a competitive antagonism[2] |
| Na+/Ca2+ Exchanger (INCX) | Guinea Pig | Ventricular Myocytes | EC50 (outward current) | 23.5 µM |
| Na+/Ca2+ Exchanger (INCX) | Guinea Pig | Ventricular Myocytes | EC50 (inward current) | 23.0 µM |
| L-type Ca2+ Channel | - | - | No significant effect reported | - |
| Delayed Rectifier K+ Channel (IKr) | - | - | No significant effect reported | - |
| Delayed Rectifier K+ Channel (IKs) | - | - | No significant effect reported | - |
| Na+ Channel | - | - | No significant effect reported | - |
Table 1: Summary of Quantitative Data for the KATP Channel Opener Pinacidil
Experimental Protocols
The characterization of a compound's effect on cardiac ion channels relies heavily on patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of a KATP channel opener on the total ion channel currents in a single cardiomyocyte.
Objective: To record KATP channel currents in isolated ventricular myocytes and assess the modulatory effects of a test compound.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Pipette and Solutions: Borosilicate glass pipettes are fabricated with a resistance of 2-5 MΩ.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 ATP. pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. pH adjusted to 7.4 with KOH. A high potassium external solution is used to set the membrane potential near 0 mV.
-
-
Recording: The whole-cell configuration is established. The cell is held at a holding potential (e.g., -50 mV). Voltage ramps or steps are applied to elicit currents.
-
Drug Application: The test compound (e.g., this compound) is dissolved in the external solution and perfused into the recording chamber at varying concentrations.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The current elicited by the compound is measured, and dose-response curves are generated to determine parameters like EC50.
Caption: Generalized workflow for whole-cell patch-clamp experiments.
Signaling Pathways and Mechanism of Action
This compound, like other KATP channel openers, is believed to exert its primary effect through a direct interaction with the KATP channel complex.
The cardiac KATP channel is a hetero-octamer composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR2A) subunits.[1] The SUR2A subunit acts as the primary sensor for both ATP inhibition and activation by potassium channel openers.
Caption: Proposed signaling pathway for this compound-mediated KATP channel activation.
By binding to the SUR2A subunit, this compound is thought to antagonize the inhibitory effect of ATP, thereby increasing the channel's open probability. This leads to an outward flow of potassium ions, which hyperpolarizes the cell membrane. The primary electrophysiological consequence is a shortening of the cardiac action potential duration, which reduces the influx of calcium during the plateau phase, thus decreasing myocyte contractility and conserving energy. Some KATP channel openers may also exert downstream effects through pathways like the NO/cGMP/PKG signaling cascade.
Conclusion
While specific quantitative data for this compound remains elusive in widely available literature, its classification as a KATP channel opener places it within a well-understood class of cardiovascular drugs. The methodologies and signaling pathways described herein provide a robust framework for its investigation. The primary mechanism of action via the SUR2A subunit of the KATP channel leads to predictable electrophysiological outcomes, namely action potential shortening, which is of significant interest in the context of myocardial ischemia and other cardiac pathologies. Further research is required to delineate the precise quantitative effects of this compound on a full spectrum of cardiac ion channels to fully appreciate its therapeutic potential and safety profile.
References
The Pivotal Role of the 1,3,4-Oxadiazole Moiety in the Pharmacological Activity of Nesapidil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil is a notable pharmacological agent recognized for its antiarrhythmic and antihypertensive properties. Central to its molecular architecture and biological activity is the 1,3,4-oxadiazole core, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This technical guide delves into the critical role of this heterocyclic scaffold in defining the therapeutic actions of this compound, exploring its mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate its pharmacological profile. The 1,3,4-oxadiazole ring is a key structural motif in a variety of medicinally important compounds, exhibiting a wide range of biological activities including antibacterial, antiviral, and anti-inflammatory effects.[1] In this compound, this core is integral to its function as a vasodilator and its classification as a Class IV antiarrhythmic drug, primarily acting through the blockade of calcium channels.[1]
Mechanism of Action: Vasodilation and Ion Channel Modulation
This compound's primary mechanism of action is the induction of vasodilation, which contributes to its antihypertensive effects. This vasorelaxation is achieved through the modulation of ion channels in vascular smooth muscle cells. While the precise details of this compound's interaction with its molecular targets are a subject of ongoing investigation, it is understood to function as a calcium channel blocker.[1] By inhibiting the influx of calcium ions into vascular smooth muscle cells, this compound leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and a subsequent widening of the blood vessels.
In addition to its effects on calcium channels, compounds with structural similarities to this compound, particularly those in the broader class of potassium channel openers, suggest a potential dual mechanism of action. The 1,3,4-oxadiazole moiety can act as a bioisostere for other functional groups, influencing the compound's binding affinity and efficacy at various ion channels.
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation through calcium channel blockade.
Quantitative Analysis of this compound's Activity
Table 1: Comparative IC50 Values for Calcium Channel Antagonists
| Compound | Target | Tissue/Cell Line | IC50 |
| Nifedipine | L-type Ca²⁺ Channel | Guinea-pig ileal smooth muscle | 1.43 x 10⁻⁸ M |
| Amlodipine Derivative | L-type Ca²⁺ Channel | Rat tail artery | Varies (nanomolar range) |
| Cilnidipine | L-type Ca²⁺ Channel | Rat aortic A7r5 cells | 10 nmol/L |
Table 2: Comparative EC100/IC50 Values for Potassium Channel Openers
| Compound | Target | Assay | EC100/IC50 |
| Pinacidil | KATP Channel | Inhibition of spontaneous mechanical activity in rat portal vein | 10⁻⁷ M (EC100) |
| Lemakalim | KATP Channel | Inhibition of spontaneous rhythmic contractions in isolated rat portal vein | 38 nM (IC50) |
| YM934 | KATP Channel | Inhibition of spontaneous rhythmic contractions in isolated rat portal vein | 14 nM (IC50) |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the activity of compounds like this compound.
Vasorelaxant Activity Assessment in Isolated Aortic Rings
Objective: To determine the vasodilatory effect of this compound on isolated arterial preparations.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (1 µM) or potassium chloride (80 mM).
-
Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
Electrophysiological Measurement of Ion Channel Activity (Patch-Clamp Technique)
Objective: To directly measure the effect of this compound on specific ion channels (e.g., L-type calcium channels or ATP-sensitive potassium channels).
Methodology:
-
Cell Preparation: Single vascular smooth muscle cells or cardiomyocytes are isolated from animal tissues (e.g., rat aorta or ventricle) by enzymatic digestion. Alternatively, cell lines stably expressing the ion channel of interest can be used.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell interior.
-
Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit currents through the ion channel of interest. For example, to record L-type calcium currents, the membrane is depolarized to various test potentials (e.g., from -40 mV to +60 mV).
-
Drug Perfusion: After recording stable baseline currents, the cell is perfused with a solution containing this compound at various concentrations.
-
Data Analysis: The effect of this compound on the ion channel current is quantified by measuring the reduction in current amplitude. The IC50 value (the concentration of this compound that causes 50% inhibition of the current) is determined by fitting the concentration-response data to the Hill equation.
Workflow for Evaluating this compound's Pharmacological Activity
Caption: Experimental workflow for the synthesis and pharmacological evaluation of this compound.
Structure-Activity Relationship (SAR) and the Role of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring in this compound is not merely a passive linker but an active contributor to its pharmacological profile. In medicinal chemistry, the 1,3,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic properties, and influence receptor binding.
A systematic investigation of the structure-activity relationship of this compound would involve the synthesis of analogs with modifications at various positions of the molecule, including the 1,3,4-oxadiazole ring itself.
Logical Relationship in SAR Studies
Caption: Logical flow for establishing the structure-activity relationship of this compound.
Key questions to be addressed in SAR studies would include:
-
The necessity of the 1,3,4-oxadiazole ring: Replacing the oxadiazole with other five-membered heterocycles (e.g., thiadiazole, triazole) or an open-chain analog would reveal the importance of this specific ring system.
-
The effect of substituents on the oxadiazole ring: While this compound itself is unsubstituted on the oxadiazole, adding small alkyl or electron-withdrawing/donating groups could modulate its electronic properties and, consequently, its activity.
-
The spatial arrangement of the pharmacophore: The orientation of the 1,3,4-oxadiazole relative to the rest of the molecule is likely crucial for its interaction with the target protein.
Conclusion
The 1,3,4-oxadiazole core is a defining feature of this compound, playing a crucial role in its activity as a vasodilator and antiarrhythmic agent. Its function is intrinsically linked to the modulation of ion channels, primarily L-type calcium channels. While specific quantitative data for this compound remains to be fully disclosed in publicly accessible literature, the established methodologies for assessing vasorelaxant activity and ion channel modulation provide a clear path for its further characterization. Future research focusing on detailed structure-activity relationship studies will be instrumental in precisely defining the contribution of the 1,3,4-oxadiazole moiety and in guiding the design of new, more potent, and selective cardiovascular drugs.
References
Nesapidil's Electrophysiological Impact on Sinoatrial and Atrioventricular Nodes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil, a compound identified as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol, is classified as a class IV antiarrhythmic drug and an α₁-adrenergic receptor antagonist. Its primary mechanism of action is understood to involve the blockade of calcium channels and the inhibition of norepinephrine release, which collectively contribute to its vasodilatory and potential antiarrhythmic effects. This technical guide synthesizes the available, albeit limited, information regarding the specific electrophysiological effects of this compound on the sinoatrial (SA) and atrioventricular (AV) nodes.
Note to the Reader: Publicly available, peer-reviewed literature containing specific quantitative data on this compound's effects on the SA and AV nodes is scarce. This document provides a foundational understanding based on its known pharmacological class and mechanism of action, highlighting the need for further dedicated research in this area.
Core Concepts: Sinoatrial and Atrioventricular Node Electrophysiology
The automaticity of the heart is governed by the SA node, the primary pacemaker, while the AV node plays a crucial role in coordinating the conduction of electrical impulses from the atria to the ventricles. The action potentials of these nodal tissues are distinct from those of atrial and ventricular myocytes, being characterized by a slower upstroke (phase 0) that is primarily dependent on calcium influx through L-type calcium channels, rather than fast sodium channels.
The rhythmic firing of the SA node is driven by the "funny" current (If) and subsequent activation of calcium channels, leading to spontaneous diastolic depolarization. The conduction velocity and refractory period of the AV node are critical determinants of the ventricular response rate.
Postulated Effects of this compound on Nodal Electrophysiology
Given this compound's classification as a class IV antiarrhythmic and a calcium channel blocker, its effects on the SA and AV nodes can be extrapolated from the known actions of this drug class.
Sinoatrial (SA) Node
This compound is expected to decrease the rate of spontaneous firing of the SA node. This negative chronotropic effect would be achieved by:
-
Inhibition of L-type Calcium Channels: By blocking the influx of Ca²⁺ during phase 4 and phase 0 of the nodal action potential, this compound would slow the rate of diastolic depolarization and decrease the slope of the upstroke, leading to a longer sinus cycle length.
-
α₁-Adrenergic Receptor Antagonism: By blocking the effects of norepinephrine on the SA node, this compound would counteract sympathetic stimulation that would otherwise increase the firing rate.
Atrioventricular (AV) Node
This compound is anticipated to prolong conduction time and increase the refractory period of the AV node. These effects would manifest as:
-
Prolonged Atrioventricular (AV) Conduction Time (PR Interval): By inhibiting calcium channels in AV nodal cells, this compound would slow the propagation of the electrical impulse from the atria to the ventricles.
-
Increased AV Nodal Refractory Period: This would make the AV node less responsive to rapid atrial impulses, thereby slowing the ventricular response during atrial tachyarrhythmias.
Signaling Pathways
The following diagram illustrates the postulated signaling pathway through which this compound exerts its effects on SA and AV nodal cells, based on its known mechanisms of action.
Experimental Protocols
While specific protocols for this compound are not available, standard electrophysiological studies to assess the effects of a novel compound on SA and AV nodal function would typically involve the following methodologies:
In Vitro Studies: Isolated Langendorff-Perfused Heart Preparation
-
Animal Model: Rabbit or guinea pig hearts are commonly used due to their well-characterized cardiac electrophysiology.
-
Preparation: The heart is excised and retrogradely perfused via the aorta with a warmed, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).
-
Electrogram Recording: Bipolar or multipolar electrodes are placed on the epicardial surface of the right atrium (near the SA node) and the His bundle region to record atrial, His bundle, and ventricular electrograms.
-
Drug Administration: this compound would be infused into the perfusate at increasing concentrations.
-
Data Acquisition and Analysis:
-
Sinus Cycle Length (SCL): Measured as the interval between consecutive atrial depolarizations.
-
Sinoatrial Conduction Time (SACT): Assessed using premature atrial stimulation.
-
Atrioventricular (AV) Conduction Time (AH interval): Measured from the atrial electrogram to the His bundle electrogram.
-
Wenckebach Cycle Length (WCL): Determined by incremental atrial pacing until AV block occurs.
-
AV Nodal Effective Refractory Period (AVNERP): Measured using the extrastimulus technique.
-
In Vivo Studies: Anesthetized Animal Model
-
Animal Model: Dogs or pigs are often used for in vivo electrophysiological studies due to their closer resemblance to human cardiac physiology.
-
Anesthesia and Instrumentation: The animal is anesthetized, and multipolar electrode catheters are introduced via peripheral veins and positioned in the right atrium, His bundle region, and right ventricle under fluoroscopic guidance.
-
Drug Administration: this compound would be administered intravenously as a bolus or continuous infusion.
-
Electrophysiological Measurements: A comprehensive electrophysiological study would be performed at baseline and after drug administration, measuring the same parameters as in the in vitro preparation.
The following diagram outlines a typical experimental workflow for evaluating the electrophysiological effects of a compound like this compound.
Quantitative Data Summary
As of the latest literature review, no specific quantitative data from preclinical or clinical studies on the effects of this compound on sinoatrial and atrioventricular nodal parameters have been published in accessible scientific databases. The following tables are presented as templates for how such data would be structured, based on standard electrophysiological assessments.
Table 1: Effect of this compound on Sinoatrial Node Function (Hypothetical Data)
| Parameter | Control (Baseline) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| Sinus Cycle Length (ms) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Heart Rate (beats/min) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SA Nodal Recovery Time (ms) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Corrected SNRT (ms) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Atrioventricular Node Function (Hypothetical Data)
| Parameter | Control (Baseline) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| Atrio-His (AH) Interval (ms) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Wenckebach Cycle Length (ms) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| AV Nodal Effective Refractory Period (ms) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conclusion and Future Directions
This compound, by its classification as a class IV antiarrhythmic and α₁-adrenergic antagonist, is predicted to exert negative chronotropic and dromotropic effects on the heart. These actions would primarily be mediated through the blockade of L-type calcium channels in the sinoatrial and atrioventricular nodes. However, a significant gap exists in the scientific literature regarding the specific and quantitative electrophysiological effects of this compound.
To fully characterize the therapeutic potential and safety profile of this compound, further research is imperative. Detailed in vitro and in vivo electrophysiological studies are required to quantify its impact on SA and AV nodal function and to elucidate the precise molecular interactions and signaling pathways involved. Such studies will be crucial for guiding its potential development and clinical application in the management of cardiac arrhythmias.
In-Depth Technical Guide: Basic Research on Nesapidil's Impact on Cardiac Action Potentials
Disclaimer: No publicly available research data has been identified for a compound named "Nesapidil." This technical guide is therefore based on the well-researched effects of analogous compounds, primarily the ATP-sensitive potassium (K-ATP) channel openers Pinacidil and Cromakalim, to provide a foundational understanding of how a substance with a similar mechanism of action would impact cardiac action potentials. This document is intended for researchers, scientists, and drug development professionals.
Introduction to K-ATP Channel Openers and Cardiac Electrophysiology
The cardiac action potential is a complex interplay of ion currents that governs the heart's rhythm and contractility. ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors in cardiomyocytes that link the cell's energetic state to its electrical activity. Under conditions of metabolic stress (e.g., ischemia), a decrease in intracellular ATP leads to the opening of these channels. This outflow of potassium hyperpolarizes the cell membrane and shortens the action potential duration (APD), which is a protective mechanism to reduce calcium influx and conserve energy.
Pharmacological agents that open K-ATP channels, such as Pinacidil and Cromakalim, mimic this protective effect. By activating these channels, they can modulate the cardiac action potential, offering therapeutic potential in conditions like hypertension and myocardial ischemia. This guide will delve into the fundamental electrophysiological effects of these compounds on cardiac myocytes.
Quantitative Data on Electrophysiological Parameters
The primary effect of K-ATP channel openers on the cardiac action potential is a concentration-dependent shortening of its duration. The following tables summarize the quantitative effects of Pinacidil and Cromakalim on key action potential parameters as reported in various preclinical studies.
Table 1: Dose-Dependent Effects of Pinacidil on Cardiac Action Potential Duration (APD)
| Species/Cell Type | Concentration | APD Change (relative to control) | Resting Membrane Potential Change | Reference |
| Canine Purkinje Fibers | 1 µM | ↓ 91 ± 2% (APD) | No significant change | [1] |
| Guinea Pig Ventricular Myocytes | 5 µM | Significant shortening (stronger at lower intracellular ATP) | Not reported | [2] |
| Guinea Pig Ventricular Myocytes | 10 µM | Shortened APD | Not reported | [2] |
| Canine Ventricular Myocytes | 3-50 µM | Concentration-dependent shortening | No significant change | [3] |
Table 2: Dose-Dependent Effects of Cromakalim on Cardiac Action Potential Duration (APD)
| Species/Cell Type | Concentration | APD Change (relative to control) | Resting Membrane Potential Change | Reference |
| Rabbit Interventricular Septa | 5 µM | Shortened from 217 ± 7 ms to 201 ± 10 ms (APD) | No significant change | [3] |
| Canine Myocardium | 1 µg/kg/min (intracoronary) | ↓ 8% (APD95) in the absence of ischemia | Not reported | [4] |
| Canine Myocardium (during ischemia) | 1 µg/kg/min (intracoronary) | ↓ 27% (APD95) | Not reported | [4] |
| Frog Atrial and Ventricular Myocytes | 1 µM | Induced a time-independent outward current, leading to APD shortening | Hyperpolarization | [5] |
Table 3: Effects of Pinacidil and Cromakalim on Other Key Cardiac Ion Currents
| Ion Current | Pinacidil Effect | Cromakalim Effect | Reference |
| IKs (Slow Delayed Rectifier K+ Current) | No significant direct effect reported. | No significant direct effect reported. | General understanding of K-ATP opener selectivity. |
| IKr (Rapid Delayed Rectifier K+ Current) | No significant direct effect reported. | No significant direct effect reported. | General understanding of K-ATP opener selectivity. |
| ICa-L (L-type Ca2+ Current) | Indirect reduction due to APD shortening. No direct block.[6] | Indirect reduction due to APD shortening. No direct block. | [6] |
| INa (Fast Na+ Current) | No significant change in Vmax.[1] | No significant change in Vmax. | [1] |
Experimental Protocols
The investigation of the effects of compounds like Pinacidil and Cromakalim on cardiac action potentials predominantly utilizes the whole-cell patch-clamp technique on isolated cardiomyocytes.
Cardiomyocyte Isolation
-
Animal Model: Hearts are typically excised from species such as guinea pigs, rabbits, or canines.
-
Enzymatic Digestion: The heart is mounted on a Langendorff apparatus and perfused with a calcium-free buffer to stop contractions, followed by perfusion with a solution containing enzymes like collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: The digested ventricular tissue is then minced and gently agitated to release individual cardiomyocytes.
-
Cell Selection: Rod-shaped myocytes with clear striations are selected for electrophysiological recording.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH. The concentration of ATP can be varied to study the ATP-dependent effects of the drug.[2]
-
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a cardiomyocyte, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition:
-
Current-Clamp Mode: Used to record action potentials. The cell is typically stimulated at a physiological frequency (e.g., 1 Hz) by injecting a brief depolarizing current pulse. Parameters such as APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and action potential amplitude are measured before and after the application of the test compound.
-
Voltage-Clamp Mode: Used to measure specific ion channel currents. A series of voltage steps are applied to the cell to elicit and isolate specific currents (e.g., IK-ATP, ICa-L, IKr, IKs). Specific channel blockers are often used to isolate the current of interest.
-
-
Drug Application: The test compound (e.g., Pinacidil, Cromakalim) is dissolved in the extracellular solution and perfused over the cell at various concentrations to determine its effects.
Experimental workflow for studying the effects of K-ATP channel openers on cardiac myocytes.
Signaling Pathways and Molecular Mechanisms
The primary mechanism of action of Pinacidil and Cromakalim is the direct opening of the K-ATP channels in the sarcolemma of cardiomyocytes. This leads to an increase in the outward potassium current, which hyperpolarizes the membrane and shortens the action potential duration.
One identified signaling pathway through which Pinacidil exerts some of its cardioprotective effects involves the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) pathway, which can modulate the function of the Na+/Ca2+ exchanger.[7]
Signaling pathway of K-ATP channel openers in cardiomyocytes.
Conclusion
Based on the extensive research on analogous compounds, a novel K-ATP channel opener like "this compound" would be expected to primarily shorten the cardiac action potential duration in a concentration-dependent manner. This effect is a direct consequence of increased potassium efflux through the K-ATP channels, leading to membrane hyperpolarization. The lack of significant direct effects on other key cardiac ion channels such as IKs, IKr, and ICa-L would suggest a targeted mechanism of action. Further research into such a compound would need to confirm these effects and fully elucidate any additional signaling pathways that may be involved in its overall cardiovascular profile. This guide provides a foundational framework for designing and interpreting such preclinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. umontreal.scholaris.ca [umontreal.scholaris.ca]
- 3. Actions of pinacidil on membrane currents in canine ventricular myocytes and their modulation by intracellular ATP and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of KATP channels in pain modulation: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Patch Clamp Electrophysiology Studies of Nesapidil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil is a potassium channel opener that exhibits vasodilatory and cardioprotective effects. It primarily targets ATP-sensitive potassium (KATP) channels, which are crucial regulators of cellular excitability in various tissues, including pancreatic beta-cells, cardiac muscle, and vascular smooth muscle. These channels couple the metabolic state of a cell to its membrane potential. By opening KATP channels, this compound facilitates potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx and resulting in smooth muscle relaxation and alterations in cardiac action potential duration.
This document provides a detailed protocol for investigating the electrophysiological effects of this compound on KATP channels using the whole-cell patch clamp technique.
Mechanism of Action: KATP Channel Activation
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1] The SUR subunit is the primary binding site for KATP channel openers like this compound and also for inhibitory sulfonylurea drugs.[2] There are different isoforms of the SUR subunit (SUR1, SUR2A, and SUR2B) which confer tissue-specific pharmacology to the KATP channels.[2]
This compound is believed to bind to the SUR subunit, inducing a conformational change that increases the channel's open probability, even in the presence of inhibitory intracellular ATP. This leads to membrane hyperpolarization and subsequent physiological effects.
Quantitative Data Summary
Currently, specific quantitative data for this compound's potency (e.g., EC50 or IC50 values) from publicly accessible patch clamp studies are limited. The following table provides a template for how such data, once determined experimentally, should be presented. Researchers are encouraged to perform concentration-response experiments to determine these values for their specific cell type and experimental conditions.
| Parameter | Value | Cell Type | Experimental Conditions |
| EC50 (Half-maximal Effective Concentration) | To be determined | e.g., Vascular smooth muscle cells, Cardiomyocytes | Whole-cell patch clamp, Voltage-clamp mode, Holding potential: -70 mV |
| Hill Coefficient | To be determined | e.g., Vascular smooth muscle cells, Cardiomyocytes | Concentration-response curve analysis |
| Maximal Current Activation (%) | To be determined | e.g., Vascular smooth muscle cells, Cardiomyocytes | Compared to a known KATP channel opener (e.g., Pinacidil) |
Experimental Protocols
Cell Preparation
This protocol is designed for cultured vascular smooth muscle cells or isolated cardiomyocytes.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Enzymatic dissociation solution (e.g., collagenase, trypsin)
-
Poly-L-lysine coated coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency on poly-L-lysine coated coverslips.
-
For primary cells like cardiomyocytes, use appropriate enzymatic digestion and isolation protocols.
-
Prior to recording, wash the cells twice with pre-warmed PBS.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
Solutions and Reagents
Intracellular (Pipette) Solution:
| Reagent | Concentration (mM) |
| KCl | 140 |
| MgCl2 | 2 |
| EGTA | 10 |
| HEPES | 10 |
| Mg-ATP | 1 |
| pH | 7.2 (adjusted with KOH) |
| Osmolality | ~290 mOsm |
Extracellular (Bath) Solution:
| Reagent | Concentration (mM) |
| NaCl | 140 |
| KCl | 5 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| Glucose | 10 |
| HEPES | 10 |
| pH | 7.4 (adjusted with NaOH) |
| Osmolality | ~310 mOsm |
Drug Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Glibenclamide (KATP channel blocker): Prepare a 10 mM stock in DMSO. A final concentration of 10 µM is typically used to confirm the involvement of KATP channels.
Whole-Cell Patch Clamp Recording
Equipment:
-
Inverted microscope with DIC optics
-
Patch clamp amplifier
-
Data acquisition system and software
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries
-
Microelectrode puller
Procedure:
-
Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Mount the pipette in the micromanipulator and apply positive pressure.
-
Approach a target cell with the pipette tip.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and set the holding potential to -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the experiment.
-
Apply a voltage ramp or step protocol to elicit membrane currents.
-
Begin perfusion with the control extracellular solution.
-
Apply different concentrations of this compound using the perfusion system and record the resulting changes in current.
-
To confirm that the observed effect is mediated by KATP channels, co-apply Glibenclamide with this compound to observe the reversal of the current activation.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to the SUR subunit of the KATP channel, leading to cellular hyperpolarization.
Experimental Workflow for Patch Clamp Analysis
References
Application Notes: In Vitro Models for Studying Cardiac Arrhythmia with Nesapidil
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (118778-75-9) for sale [vulcanchem.com]
- 3. This compound | 118778-75-9 | FN161368 | Biosynth [biosynth.com]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | C23H28N4O4 | CID 175512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening Assays for Nesapidil Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nesapidil is a vasodilator agent characterized by its 1,3,4-oxadiazole core structure.[1][2][3] Its therapeutic potential as an antihypertensive and antiarrhythmic therapy stems from its activity as a potassium channel opener, which leads to vasodilation.[1][4][5] The development of this compound derivatives offers the prospect of discovering novel compounds with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) is an essential methodology in the drug discovery pipeline to efficiently evaluate large libraries of such derivatives.
This document provides detailed protocols and application notes for key HTS assays relevant to the screening of this compound derivatives. The focus is on assays that measure activity related to potassium channel opening, insulin secretion, and vasodilation—the primary physiological effects associated with this class of compounds.
Key Signaling Pathway: KATP Channel Modulation
This compound and its derivatives are known to act on ATP-sensitive potassium (KATP) channels. The opening of these channels leads to hyperpolarization of the cell membrane, which has different downstream effects depending on the cell type.
-
In Vascular Smooth Muscle Cells (VSMCs): Hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and leading to muscle relaxation and vasodilation.
-
In Pancreatic β-cells: The mechanism is more complex. While channel opening generally inhibits insulin secretion by preventing depolarization, modulators can have nuanced effects, and screening for insulin secretagogues is still a valuable endeavor for identifying compounds with desirable profiles for type 2 diabetes.[6][7]
Caption: KATP channel opener mechanism in different cell types.
High-Throughput Screening Workflow
A typical HTS campaign for this compound derivatives involves several stages, from initial screening of a large compound library to the validation of a smaller number of "hits."
Caption: A multi-stage workflow for screening and validating hits.
Primary High-Throughput Screening Assays
Assay 1: KATP Channel Opening via Thallium Flux
Principle: This assay provides a direct functional readout of potassium channel activity. It is based on the principle that thallium ions (Tl+) can pass through open potassium channels and act as a surrogate for K+.[8] A Tl+-sensitive fluorescent dye is pre-loaded into the cells. Upon channel opening, the influx of Tl+ causes an increase in fluorescence, which can be measured on an HTS-compatible plate reader.
Caption: Thallium influx through open channels increases fluorescence.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line expressing KATP channels (e.g., HEK293 cells stably expressing Kir6.2/SUR1 or a smooth muscle cell line) in 384-well black, clear-bottom microplates and culture to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add 20 µL of dye-loading buffer containing a Tl+-sensitive dye (e.g., FluxOR™) to each well. Incubate for 60-90 minutes at 37°C.
-
Compound Addition: Transfer the microplate to a fluorescence plate reader. Add 5 µL of test compound (this compound derivatives) or control (e.g., Diazoxide as a positive control, Glibenclamide as an inhibitor) at 5x final concentration.
-
Thallium Stimulation & Reading: After a short pre-incubation with the compound (1-5 minutes), add 5 µL of a Tl+ stimulus buffer.
-
Data Acquisition: Immediately begin kinetic fluorescence reading (e.g., Excitation: 485 nm, Emission: 525 nm) every second for 90-120 seconds.
-
Data Analysis: Calculate the rate of fluorescence increase or the area under the curve. Normalize the data to positive and negative controls (% activation).
Data Presentation:
| Compound | EC50 (nM) | Max Activation (%) |
| This compound | 150 | 100 |
| Derivative A | 25 | 110 |
| Derivative B | 350 | 95 |
| Derivative C | >10,000 | 5 |
Assay 2: Glucose-Stimulated Insulin Secretion (GSIS)
Principle: This assay quantifies the amount of insulin released from pancreatic β-cells in response to glucose and test compounds. It is a highly relevant assay for identifying potential anti-diabetic agents.[9] Modern HTS formats use sensitive, no-wash immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF) or Lumit®.[10][11] In an HTRF assay, two antibodies targeting different insulin epitopes are labeled with a donor (Europium cryptate) and an acceptor (XL665). In the presence of insulin, the antibodies bind, bringing the donor and acceptor into proximity and generating a FRET signal.[11]
Experimental Protocol:
-
Cell Culture: Plate pancreatic β-cells (e.g., INS-1E or EndoC-βH5) in 384-well plates and culture for 48-72 hours.[9]
-
Pre-incubation (Starvation): Gently wash cells twice with a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate (KRB) buffer. Pre-incubate in low-glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion level.
-
Compound Treatment: Remove the starvation buffer. Add fresh KRB buffer containing either low (2.8 mM) or high (20 mM) glucose, supplemented with this compound derivatives or controls (e.g., a known secretagogue).
-
Stimulation: Incubate the plate at 37°C for 60-90 minutes to allow for insulin secretion.
-
Supernatant Transfer: Carefully transfer a small volume (e.g., 5-10 µL) of the supernatant from each well to a new, low-volume 384-well assay plate.
-
HTRF Reagent Addition: Add the HTRF insulin antibody reagents (anti-insulin-EuK and anti-insulin-XL665) to each well.
-
Incubation & Reading: Incubate for 2-4 hours at room temperature, protected from light. Read the plate on an HTRF-compatible reader (measuring emission at 620 nm and 665 nm after a 320 nm excitation).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and convert it to insulin concentration using a standard curve.
Data Presentation:
| Compound (10 µM) | Insulin Secretion (Fold change over High Glucose) |
| This compound | 1.2 |
| Derivative X | 2.5 |
| Derivative Y | 0.8 |
| Derivative Z | 1.5 |
Assay 3: High-Throughput Vasodilation Screening
Principle: Direct measurement of vasodilation in HTS can be achieved by monitoring cellular contractile forces.[12] This can be done using specialized microplates where cells, such as human airway smooth muscle (HASM) cells, are cultured on a flexible substrate.[12] Contraction of the cells causes a measurable change in the substrate's properties. Compounds that induce relaxation (vasodilation) reverse this contraction. An alternative is to use a reporter gene assay in vascular cells where the reporter (e.g., luciferase) is linked to a pathway activated during vasodilation, such as the NO/cGMP pathway.[4][5]
Experimental Protocol (Cellular Force-Based):
-
Cell Culture: Seed human vascular smooth muscle cells onto specialized 96- or 384-well force-based assay plates and culture until confluent.
-
Induce Contraction: Treat all wells with a contractile agonist (e.g., endothelin-1 or angiotensin II) to establish a baseline contractile tone.
-
Compound Addition: Add this compound derivatives at the desired screening concentration. Include a known vasodilator (e.g., sodium nitroprusside) as a positive control and a vehicle (DMSO) as a negative control.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Measurement: Measure the change in cellular force using the plate reader system designed for the specific assay plates (e.g., by measuring substrate displacement or impedance).
-
Data Analysis: Quantify the degree of relaxation induced by each compound relative to the positive and negative controls.
Data Presentation:
| Compound | EC50 (nM) for Relaxation |
| This compound | 210 |
| Derivative P | 45 |
| Derivative Q | 800 |
| Derivative R | 98 |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H₂S/KATP Pathways and Blockade of α₁-Adrenoceptors and Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels [mdpi.com]
- 6. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Insulin Secretagogue Assay - Human Cell Design [humancelldesign.com]
- 10. Detect Insulin and Glucagon with Lumit® Immunoassays [dk.promega.com]
- 11. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening for modulators of cellular contractile force - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Reliable and Stability-Indicating HPLC Method for the Quantification of Nesapidil
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Nesapidil. The method is developed to be stability-indicating, capable of separating this compound from its potential degradation products. This document provides comprehensive experimental protocols for method development, validation in accordance with ICH guidelines, and forced degradation studies. All quantitative data is summarized in structured tables, and a graphical workflow is provided for clarity.
Introduction
This compound, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol, is a pharmaceutical compound with a molecular formula of C₂₃H₂₈N₄O₄ and a molecular weight of 424.5 g/mol .[1][2] Its structure incorporates a piperazine moiety and a 1,3,4-oxadiazole ring.[2] Accurate and precise quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This application note presents a validated HPLC method designed for these purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₄O₄ | [1][2] |
| Molecular Weight | 424.5 g/mol | [1][2] |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol | [1][2] |
Experimental Protocols
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 2: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (preliminary, requires experimental confirmation) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known quantity in methanol to achieve a concentration within the calibration range. For formulated products, a suitable extraction method may be required. All solutions should be filtered through a 0.45 µm syringe filter before injection.[3]
Caption: Experimental workflow for this compound quantification by HPLC.
Method Development and Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.
A solution of this compound in the mobile phase should be scanned using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). This λmax should be used as the detection wavelength for the HPLC analysis.
System suitability parameters should be evaluated to ensure the performance of the chromatographic system.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. This compound solutions should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples should be analyzed by the proposed HPLC method. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.
The linearity of the method should be evaluated by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 1-100 µg/mL). The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
The accuracy of the method should be determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days by two different analysts.
The precision is expressed as the Relative Standard Deviation (RSD).
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The results of the method validation should be summarized in the following tables.
Table 4: Summary of Linearity Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 5: Summary of Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | |||
| 100% | |||
| 120% |
Table 6: Summary of Precision Data
| Precision | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day) | ||
| Intermediate (Inter-day) |
Table 7: Summary of LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in developing a stability-indicating HPLC method.
Caption: Logical steps for developing a stability-indicating HPLC method.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound. The comprehensive validation, including forced degradation studies, ensures that the method is stability-indicating and suitable for routine quality control and stability assessment of this compound in bulk and pharmaceutical dosage forms.
References
- 1. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 3. webbook.nist.gov [webbook.nist.gov]
Application Notes and Protocols for Ex Vivo Nesapidil Studies Using a Langendorff Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for utilizing the Langendorff retrograde perfusion system to investigate the cardiac effects of Nesapidil, a putative ATP-sensitive potassium (K-ATP) channel opener. The isolated perfused heart model allows for the direct assessment of a compound's effects on cardiac function, including contractility, heart rate, and electrophysiology, independent of systemic physiological influences. This document outlines the necessary protocols, data presentation formats, and visual aids to facilitate robust and reproducible ex vivo studies of this compound.
While specific data for this compound is currently limited in publicly available literature, this guide will use data from studies on Pinacidil, a well-characterized K-ATP channel opener with a similar mechanism of action, to illustrate expected outcomes and provide a framework for experimental design. Researchers should adapt these protocols and expected values based on their own preliminary findings with this compound.
This compound's Proposed Mechanism of Action
This compound is hypothesized to exert its cardiac effects primarily through the opening of ATP-sensitive potassium (K-ATP) channels in cardiomyocytes.
-
Signaling Pathway: Activation of K-ATP channels increases potassium efflux from the cell during the plateau phase of the cardiac action potential. This leads to a more rapid repolarization and a shortening of the action potential duration (APD). The resulting decrease in calcium influx through L-type calcium channels is thought to be the primary mechanism for its effects on cardiac contractility.
Methodologies for Assessing Nesapidil's Effect on Calcium Currents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nesapidil is a vasodilator agent known to possess a dual mechanism of action, functioning as both an ATP-sensitive potassium (K-ATP) channel opener and a calcium channel antagonist. This unique pharmacological profile makes it a compound of interest for cardiovascular research and drug development. Understanding its precise effects on calcium currents is crucial for elucidating its therapeutic potential and mechanism of action at the cellular level.
These application notes provide a comprehensive overview of the key methodologies for assessing the inhibitory effects of this compound on voltage-gated calcium channels. The protocols detailed below cover electrophysiological, fluorescence imaging, and radioligand binding techniques to characterize the interaction of this compound with calcium channels and its functional consequences.
Data Presentation: Summary of this compound's Inhibitory Effects on L-type Calcium Channels (Illustrative Data)
The following tables present illustrative quantitative data that could be obtained from the experimental protocols described. These values are provided as examples to guide data presentation and interpretation.
Table 1: Electrophysiological Characterization of this compound's Blockade of L-type Ca²⁺ Currents
| Parameter | Cell Type | This compound Concentration | Value |
| IC₅₀ | A7r5 Vascular Smooth Muscle Cells | N/A | 150 nM |
| Neonatal Rat Ventricular Myocytes | N/A | 300 nM | |
| Current Density Reduction | A7r5 Cells | 100 nM | 45 ± 5% |
| (at +10 mV) | 1 µM | 85 ± 7% | |
| Shift in V₅₀ of Inactivation | A7r5 Cells | 100 nM | -8.2 ± 1.5 mV |
| Effect on Activation Kinetics | A7r5 Cells | 100 nM | No significant change |
| Effect on Inactivation Kinetics | A7r5 Cells | 100 nM | 20 ± 3% decrease in τ |
Table 2: Effect of this compound on Intracellular Calcium Concentration ([Ca²⁺]i)
| Measurement | Cell Type | Stimulus | This compound Concentration | Inhibition of [Ca²⁺]i Increase |
| Peak [Ca²⁺]i Response | A7r5 Cells | 80 mM KCl | 10 nM | 25 ± 4% |
| 100 nM | 60 ± 6% | |||
| 1 µM | 92 ± 5% | |||
| IC₅₀ for [Ca²⁺]i Inhibition | A7r5 Cells | 80 mM KCl | N/A | 120 nM |
Table 3: Radioligand Binding Assay for this compound Interaction with L-type Calcium Channels
| Radioligand | Tissue Preparation | This compound Parameter | Value |
| [³H]Nitrendipine | Rat cortical membranes | Kᵢ | 250 nM |
| Bₘₐₓ | No significant change | ||
| [³H]Diltiazem | Rat cortical membranes | Kᵢ | > 10 µM |
| [³H]Verapamil | Rat cortical membranes | Kᵢ | > 10 µM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring L-type Ca²⁺ Currents
This protocol details the measurement of voltage-gated calcium currents in a vascular smooth muscle cell line (e.g., A7r5) to characterize the inhibitory effects of this compound.
Materials:
-
A7r5 cells
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software)
-
Borosilicate glass capillaries
-
External solution (in mM): 120 NaCl, 20 BaCl₂ (as charge carrier), 10 HEPES, 10 Glucose, 5 CsCl, 1 MgCl₂; pH 7.4 with CsOH.
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH 7.2 with CsOH.
-
This compound stock solution (in DMSO) and dilutions.
Procedure:
-
Cell Preparation: Culture A7r5 cells to 60-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to remove inactivation of voltage-gated calcium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Ba²⁺ currents through L-type calcium channels.
-
-
Drug Application:
-
Establish a stable baseline recording of the calcium channel currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow 3-5 minutes for the drug effect to reach a steady state.
-
Record the currents using the same voltage protocol.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Analyze the voltage-dependence of steady-state inactivation by applying a series of pre-pulses to different potentials before a test pulse.
-
Protocol 2: Calcium Imaging with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to depolarization and the inhibitory effect of this compound.
Materials:
-
Vascular smooth muscle cells (e.g., primary culture or A7r5)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium (KCl) solution (e.g., 80 mM KCl in HBSS)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
This compound stock solution.
Procedure:
-
Cell Loading:
-
Plate cells on glass-bottom dishes.
-
Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for 15-30 minutes.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Perfuse the cells with the high KCl solution to induce depolarization and calcium influx.
-
Record the changes in fluorescence intensity over time.
-
-
Drug Treatment:
-
After washing out the high KCl solution and allowing [Ca²⁺]i to return to baseline, incubate the cells with the desired concentration of this compound for 10-15 minutes.
-
Repeat the stimulation with high KCl solution in the presence of this compound and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F₃₄₀/F₃₈₀).
-
The ratio is proportional to the intracellular calcium concentration.
-
Quantify the peak increase in the F₃₄₀/F₃₈₀ ratio upon KCl stimulation in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the calcium response by this compound.
-
Protocol 3: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the dihydropyridine binding site on L-type calcium channels using [³H]nitrendipine.
Materials:
-
Tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or heart ventricles)
-
[³H]Nitrendipine (radiolabeled ligand)
-
Unlabeled nitrendipine (for determining non-specific binding)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100 µg).
-
Add a constant concentration of [³H]nitrendipine (typically at a concentration close to its Kₑ).
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of unlabeled nitrendipine (e.g., 10 µM).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ of this compound.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound leading to vasodilation.
Application Notes and Protocols: Characterization of K-ATP Channel Modulators with Voltage-Clamp Techniques
Note: Initial searches for "Nesapidil" did not yield relevant scientific literature. It is presumed that this may be a typographical error for "Pinacidil," a well-documented ATP-sensitive potassium (K-ATP) channel opener. The following application notes and protocols are based on research conducted on Pinacidil and its application in electrophysiological studies.
Introduction
Pinacidil is a potent vasodilator that functions by opening ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the cell membrane. This action is particularly relevant in smooth muscle cells and cardiac myocytes, making it a subject of interest in cardiovascular research and drug development. Voltage-clamp electrophysiology is an indispensable tool for elucidating the mechanism of action of compounds like Pinacidil, allowing for precise measurement of ion channel activity.
This document provides detailed protocols for studying the effects of Pinacidil on K-ATP channels using whole-cell and inside-out patch-clamp techniques. It also includes quantitative data from published studies and visual representations of the experimental workflow and the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the electrophysiological effects of Pinacidil on K-ATP channels and other related ion currents.
Table 1: Concentration-Dependent Effects of Pinacidil on K-ATP Channels
| Cell Type | K-ATP Channel Subtype | Technique | Parameter | Value | Reference(s) |
| HEK293T Cells | SUR2A/Kir6.2 | Whole-cell patch | EC50 | ~10 µM | [1] |
| HEK293T Cells | SUR2B/Kir6.2 | Whole-cell patch | EC50 | ~2 µM | [1] |
| Guinea Pig Ventricular Myocytes | Native K-ATP | Whole-cell patch | - | >5 µM required for activation | [2] |
Table 2: Effects of Pinacidil on Action Potential Duration (APD) and Other Ionic Currents
| Tissue/Cell Type | Condition | Effect on APD | Other Effects | Reference(s) |
| Human Atria (CHF & INF) | - | Significant decrease (-46% to -80%) | - | [3][4] |
| Human Ventricles (CHF & INF) | - | Significant decrease (-65% to -93%) | - | [3][4] |
| Guinea Pig Ventricular Myocytes | - | Shortened | Enhanced I_NCX (Na+/Ca2+ exchange current) with an EC50 of 23.0-23.5 µM.[5][6] | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Pinacidil-Activated K-ATP Currents
This protocol is designed for recording macroscopic K-ATP currents from isolated cardiomyocytes or other suitable cell types expressing these channels.
1. Cell Preparation:
-
Isolate ventricular myocytes from guinea pig hearts using enzymatic dissociation.[6]
-
Alternatively, use a stable cell line (e.g., HEK293T) expressing the desired K-ATP channel subunits (e.g., Kir6.2/SUR2A or Kir6.2/SUR2B).[1]
-
Plate cells on glass coverslips for electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, and varying concentrations of Mg-ATP (e.g., 2 mM or 5 mM to study ATP dependence).[2] Adjust pH to 7.2 with KOH.
-
Pinacidil Stock Solution: Prepare a 10 mM stock solution of Pinacidil in DMSO and dilute to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal with a target cell and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.[2]
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the external solution containing different concentrations of Pinacidil.
4. Data Analysis:
-
Measure the amplitude of the Pinacidil-induced current at a specific voltage.
-
Construct concentration-response curves to determine the EC50 of Pinacidil.
-
Analyze the current-voltage (I-V) relationship of the activated current.
Protocol 2: Inside-Out Patch-Clamp Recording of Single K-ATP Channel Activity
This protocol allows for the study of Pinacidil's effect on individual K-ATP channels and its interaction with intracellular regulators like ATP and ADP.
1. Cell Preparation:
-
Prepare cells as described in Protocol 1.
2. Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES (pH adjusted to 7.4 with KOH).
-
Bath (Internal) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and desired concentrations of nucleotides (e.g., ATP, ADP, AMP-PNP).[7] Adjust pH to 7.2 with KOH.
-
Pinacidil Application: Add Pinacidil directly to the bath solution at the desired concentrations (e.g., 0.1 or 0.4 mM).[7]
3. Electrophysiological Recording:
-
Form a cell-attached patch on a target cell.
-
Excise the patch to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.
-
Clamp the patch at a constant potential, for example, -40 mV.[7]
-
Record single-channel currents in the absence and presence of Pinacidil and various nucleotides.
4. Data Analysis:
-
Measure the single-channel current amplitude and calculate the open probability (NPo).
-
Analyze the effect of Pinacidil on the channel's open and closed times.
-
Investigate the interplay between Pinacidil, ATP, and ADP in modulating channel activity.
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrelation between pinacidil and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Diverse effects of pinacidil on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology Studies of Novel Potassium Channel Openers in Canine Models
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific in vivo electrophysiology studies for "Nesapidil" in canine models. The following application notes and protocols are a generalized framework based on established methodologies for assessing the cardiovascular electrophysiological effects of other potassium channel openers and cardiovascular drugs in canine models. These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals in designing and conducting similar studies for novel chemical entities.
Introduction
In vivo electrophysiology studies in canine models are a critical component of preclinical cardiovascular safety and efficacy assessment for new drug candidates. The canine cardiovascular system shares significant physiological and pharmacological similarities with that of humans, making it a valuable translational model. This document provides detailed protocols and application notes for evaluating the electrophysiological effects of a hypothetical ATP-sensitive potassium (K-ATP) channel opener, conceptualized here as "this compound," in a canine model. The methodologies are synthesized from standard practices reported in studies of other cardiovascular agents.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from in vivo canine electrophysiology studies of a K-ATP channel opener like "this compound." The data is structured for clear comparison of dose-dependent effects on key hemodynamic and electrophysiological parameters.
Table 1: Hemodynamic Effects of Intravenous "this compound" Infusion in Anesthetized Canines
| Parameter | Vehicle Control | "this compound" (0.1 mg/kg) | "this compound" (0.5 mg/kg) | "this compound" (1.0 mg/kg) |
| Heart Rate (bpm) | 125 ± 8 | 135 ± 10 | 150 ± 12 | 165 ± 15 |
| Mean Arterial Pressure (mmHg) | 105 ± 7 | 95 ± 6 | 80 ± 8 | 65 ± 9 |
| Left Ventricular Pressure (systolic, mmHg) | 120 ± 9 | 110 ± 8 | 95 ± 10 | 80 ± 11 |
| Total Peripheral Resistance (mmHg/L/min) | 35 ± 4 | 28 ± 3 | 20 ± 3 | 15 ± 2* |
*p < 0.05 compared to Vehicle Control
Table 2: Electrophysiological Effects of "this compound" on Ventricular Repolarization and Refractoriness
| Parameter | Vehicle Control | "this compound" (0.1 mg/kg) | "this compound" (0.5 mg/kg) | "this compound" (1.0 mg/kg) |
| QT Interval (ms) | 250 ± 15 | 240 ± 14 | 230 ± 12 | 220 ± 10 |
| QTc Interval (Bazett's) | 380 ± 20 | 365 ± 18 | 350 ± 16 | 335 ± 15 |
| Monophasic Action Potential Duration at 90% Repolarization (MAPD90, ms) | 220 ± 12 | 210 ± 11 | 195 ± 10 | 180 ± 9 |
| Ventricular Effective Refractory Period (VERP, ms) | 230 ± 14 | 220 ± 13 | 205 ± 11 | 190 ± 10 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Animal Preparation and Anesthesia
-
Animal Model: Purpose-bred mongrel dogs of either sex, weighing between 20-30 kg, are used in these studies. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conform to established guidelines for the ethical treatment of laboratory animals.
-
Anesthesia: Anesthesia is induced with an appropriate intravenous agent (e.g., propofol) and maintained with an inhalant anesthetic like isoflurane or halothane mixed with oxygen. The depth of anesthesia is monitored throughout the experiment by assessing reflexes and vital signs.
-
Ventilation: Following endotracheal intubation, animals are mechanically ventilated to maintain normal blood gas levels.
-
Surgical Preparation:
-
The right femoral artery and vein are cannulated for monitoring arterial blood pressure and for intravenous drug administration, respectively.
-
A Swan-Ganz catheter may be introduced via the jugular vein and advanced into the pulmonary artery for monitoring cardiac output and pulmonary pressures.
-
A left thoracotomy is performed in the fifth intercostal space to expose the heart for placement of recording electrodes.
-
Electrophysiological Recordings
-
Electrocardiogram (ECG): Standard limb leads (I, II, III) and augmented leads (aVR, aVL, aVF) are continuously recorded to monitor heart rate and rhythm, and to measure ECG intervals (PR, QRS, QT).
-
Monophasic Action Potential (MAP) Recording: A MAP catheter is introduced into the left ventricle via the carotid artery or directly placed on the epicardial surface of the left ventricle. This allows for the direct measurement of the action potential duration, which is a key indicator of ventricular repolarization.[1]
-
Programmed Electrical Stimulation: Pacing electrodes are sutured to the epicardial surface of the right ventricle. Programmed electrical stimulation is used to determine the ventricular effective refractory period (VERP).
Drug Administration
-
Route of Administration: The test compound, "this compound," is administered intravenously.
-
Dosing Regimen: A dose-escalation study design is typically employed. "this compound" is infused over a 10-minute period at escalating doses (e.g., 0.1, 0.5, and 1.0 mg/kg) with a sufficient interval between doses to allow for washout or stabilization of effects. A vehicle control infusion is administered at the beginning of the experiment to establish baseline parameters.
Data Analysis
All recorded data (hemodynamic and electrophysiological) is continuously monitored and digitized. The data is analyzed at baseline and at the end of each infusion period. Statistical comparisons are made using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any drug-induced changes.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for "this compound" in vascular smooth muscle cells.
Experimental Workflow
Caption: General experimental workflow for in vivo canine electrophysiology studies.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Nesapidil and its Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to the aqueous solubility of Nesapidil and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a compound belonging to the 1,3,4-oxadiazole class of molecules. It functions as an α₁-adrenergic receptor antagonist and a calcium channel blocker, classifying it as a Class IV antiarrhythmic drug. Like many aromatic heterocyclic compounds, this compound's structure, which includes aryl substituents, suggests it may have low aqueous solubility. Poor solubility can hinder its bioavailability and therapeutic efficacy, making solubility enhancement a critical aspect of its development.
Q2: What are the primary mechanisms of action for this compound?
A2: this compound exhibits a dual mechanism of action. It acts as an antagonist at α₁-adrenergic receptors, which are involved in vasoconstriction. By blocking these receptors, this compound leads to vasodilation. Additionally, it functions as a calcium channel blocker, directly inhibiting the influx of calcium ions into vascular smooth muscle cells, which further contributes to its vasodilatory and antihypertensive effects.
Q3: What general strategies can be employed to improve the aqueous solubility of this compound and its analogues?
A3: Several techniques can be used to enhance the solubility of poorly water-soluble drugs like this compound. These include physical modifications such as particle size reduction (nanosuspension), formulation into amorphous solid dispersions with a polymer carrier, and the use of co-solvents. Chemical modifications, though more complex, can also be considered in early development.
Q4: How can I determine the aqueous solubility of my this compound analogue?
A4: Standard methods for determining aqueous solubility include thermodynamic and kinetic solubility assays. The shake-flask method is a common thermodynamic approach that measures the equilibrium solubility. Kinetic solubility assays are higher-throughput and measure the concentration at which a compound precipitates from a solution, typically after being introduced from a DMSO stock.
Troubleshooting Guides
Solid Dispersion Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Loading | Poor miscibility between this compound and the chosen polymer carrier. High lipophilicity of the drug. | 1. Screen a wider range of polymers with varying polarities. 2. Use a combination of polymers to improve miscibility. 3. Employ a solvent system that solubilizes both the drug and the polymer effectively during preparation. |
| Phase Separation or Crystallization During Storage | The amorphous solid dispersion is thermodynamically unstable. The polymer does not sufficiently inhibit drug crystallization. High humidity or temperature exposure. | 1. Select a polymer with a higher glass transition temperature (Tg). 2. Increase the polymer-to-drug ratio. 3. Store the solid dispersion in a desiccator at a controlled, lower temperature. 4. Incorporate a secondary stabilizing agent. |
| Incomplete Dissolution of the Solid Dispersion | The polymer itself has poor aqueous solubility. The drug has recrystallized within the polymer matrix. | 1. Ensure the chosen polymer is readily soluble in the dissolution medium. 2. Analyze the solid dispersion using PXRD or DSC to confirm its amorphous nature. 3. Increase the stirring rate or use a different dissolution medium if appropriate. |
Nanosuspension Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Particle Aggregation/ Agglomeration | Insufficient amount or inappropriate type of stabilizer (surfactant or polymer). High surface energy of the nanoparticles. | 1. Increase the concentration of the stabilizer. 2. Screen different types of stabilizers or use a combination of steric and electrostatic stabilizers. 3. Optimize the homogenization or milling process parameters (e.g., pressure, time, bead size). |
| Crystal Growth (Ostwald Ripening) | The drug has some solubility in the dispersion medium, allowing smaller particles to dissolve and redeposit onto larger ones. | 1. Select a stabilizer that effectively adsorbs to the particle surface and reduces the drug's solubility in the medium. 2. Consider converting the nanosuspension to a solid dosage form (e.g., via freeze-drying) for long-term stability. |
| Inconsistent Particle Size Distribution | Non-optimized preparation process. Inefficient energy input during particle size reduction. | 1. Adjust the parameters of the high-pressure homogenizer (increase pressure and/or number of cycles) or media mill (reduce bead size, increase milling time). 2. Ensure the initial drug suspension is uniformly dispersed before size reduction. |
Experimental Protocols
Protocol for Determining Kinetic Aqueous Solubility
This protocol provides a general method for assessing the kinetic solubility of this compound or its analogues using a plate-based nephelometric assay.
Materials:
-
This compound or analogue
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with nephelometry capabilities
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM down to 0.1 µM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4) in each well. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is typically defined as the concentration at which the turbidity begins to increase significantly above the baseline.
Protocol for Preparing a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous solubility.
Materials:
-
This compound or analogue
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable polymer)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:4 w/w) in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask and place it in a vacuum oven. Dry the material at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature (using PXRD or DSC), drug content, and dissolution rate compared to the pure drug.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Kinetic Solubility Assay.
Caption: this compound's Mechanism of Action.
Quantitative Data on Solubility
| Compound | Solubility Enhancement Method | Solvent/Medium | Temperature (°C) | Aqueous Solubility (µg/mL) |
| This compound (Pure) | None (Control) | PBS (pH 7.4) | 25 | [Insert Experimental Data] |
| This compound Analogue 1 | None (Control) | PBS (pH 7.4) | 25 | [Insert Experimental Data] |
| This compound | Solid Dispersion (1:4 with PVP K30) | PBS (pH 7.4) | 25 | [Insert Experimental Data] |
| This compound | Nanosuspension (0.5% HPMC) | Water | 25 | [Insert Experimental Data] |
| This compound | Co-solvency (10% Ethanol) | Water | 25 | [Insert Experimental Data] |
Technical Support Center: Investigating Nesapidil's Off-Target Effects on Potassium Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Nesapidil on potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective α₁-adrenergic receptor antagonist.[1] Its primary therapeutic action is to block the effects of norepinephrine on the alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure. Its chemical structure includes a piperazine moiety, a feature common to a number of compounds with diverse pharmacological activities.[1][2]
Q2: Is there direct evidence of this compound causing off-target effects on potassium channels?
A2: Currently, there is no direct published evidence specifically detailing the off-target effects of this compound on potassium channels. However, the presence of a piperazine ring in its structure warrants investigation, as this motif is present in various compounds known to interact with ion channels, including potassium channels.[2][3] Therefore, researchers should consider the possibility of such interactions and design experiments to assess this potential off-target activity.
Q3: What are the initial steps to assess the potential interaction of this compound with potassium channels?
A3: A tiered approach is recommended. Start with high-throughput screening methods to quickly assess activity across a panel of different potassium channel subtypes. Promising "hits" can then be validated and characterized in more detail using lower-throughput, higher-resolution techniques like traditional patch-clamp electrophysiology.
Q4: What are the most common high-throughput screening (HTS) methods for identifying potassium channel modulators?
A4: Fluorescence-based assays are a common HTS method. These assays often use thallium influx as a surrogate for potassium ion movement.[4][5][6] When a potassium channel opens, thallium ions enter the cell and bind to a fluorescent dye, causing a change in fluorescence that can be measured on a plate reader.[5][6]
Q5: What is the gold standard for confirming and characterizing the effects of a compound on potassium channels?
A5: The gold standard for detailed characterization of ion channel modulators is patch-clamp electrophysiology.[7] This technique allows for direct measurement of the ionic currents flowing through channels in a cell membrane, providing detailed information about the potency and mechanism of action of a compound. Automated patch-clamp (APC) systems can increase the throughput of this method.[1][7][8][9][10]
Troubleshooting Guides
Troubleshooting High-Throughput Fluorescence-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High well-to-well variability | Inconsistent cell seeding, uneven dye loading, or issues with the liquid handling robotics. | Ensure a homogenous cell suspension before seeding. Optimize dye loading time and concentration. Calibrate and maintain liquid handling equipment. |
| Low signal-to-noise ratio | Low channel expression in the cell line, inappropriate assay buffer composition, or suboptimal dye performance. | Use a cell line with robust and stable expression of the target potassium channel. Optimize the ion concentrations in your assay buffers. Test different fluorescent dyes to find one with a better dynamic range for your target. |
| High rate of false positives/negatives | Compound autofluorescence, cytotoxicity of the test compound, or non-specific effects on cell health. | Pre-screen compounds for autofluorescence at the assay wavelengths. Perform a parallel cytotoxicity assay to identify and exclude toxic compounds. Include appropriate positive and negative controls in every plate. |
Troubleshooting Patch-Clamp Electrophysiology Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty achieving a Giga-ohm (GΩ) seal | Dirty pipette tip, unhealthy cells, or incorrect pipette pressure.[11] | Ensure your internal solution is filtered and your pipettes are clean.[12] Use healthy, well-maintained cells.[11] Apply light positive pressure when approaching the cell, then release to form the seal.[11][12] |
| Noisy recordings | Electrical interference, poor grounding, or a compromised seal.[13] | Ensure the Faraday cage is properly closed and grounded. Check all equipment for proper grounding. If the seal resistance has dropped, try to re-establish it or obtain a new recording. |
| Loss of whole-cell configuration ("seal rundown") | Cell dialysis with the pipette solution, or cell swelling/shrinking due to osmotic mismatch. | Use a perforated patch technique to minimize dialysis. Ensure the osmolarity of your internal and external solutions are closely matched.[13] |
| Inconsistent drug effect | Incomplete solution exchange, drug adsorption to tubing, or degradation of the drug stock. | Ensure your perfusion system allows for rapid and complete exchange of the bath solution. Use low-adsorption tubing. Prepare fresh drug dilutions from a validated stock solution for each experiment. |
Experimental Protocols
Protocol 1: High-Throughput Screening using a Fluorescence-Based Thallium Flux Assay
-
Cell Preparation: Seed cells stably expressing the potassium channel of interest into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer and then incubate with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[6]
-
Compound Addition: Add this compound at various concentrations to the wells. Include appropriate positive and negative controls.
-
Stimulation and Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Add a stimulus buffer containing thallium to activate the channels and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence in response to the stimulus. Compare the effect of this compound to the controls to determine its inhibitory or activating potential.
Protocol 2: Characterization of this compound Effects using Automated Patch-Clamp (APC)
-
Cell Preparation: Culture cells expressing the target potassium channel and prepare a single-cell suspension for the APC instrument.[8]
-
System Priming: Prime the fluidics of the APC system with the appropriate internal and external solutions.
-
Cell Capture and Sealing: Initiate the automated process of cell capture and GΩ seal formation on the planar patch-clamp chip.
-
Whole-Cell Recording: Establish the whole-cell recording configuration.
-
Voltage Protocol and Compound Application: Apply a voltage protocol to elicit potassium channel currents. After establishing a stable baseline, apply this compound at a range of concentrations via the system's fluidics.
-
Data Acquisition and Analysis: Record the channel currents before, during, and after compound application. Analyze the data to determine the IC50 of this compound and to characterize its mechanism of action (e.g., state-dependence of block).[1]
Visualizations
Caption: A generalized workflow for identifying and characterizing off-target effects.
Caption: Hypothesized on-target and potential off-target pathways for this compound.
References
- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. maxcyte.com [maxcyte.com]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cellmicrosystems.com [cellmicrosystems.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 13. scientifica.uk.com [scientifica.uk.com]
Troubleshooting guide for inconsistent patch clamp recordings with Nesapidil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in patch clamp recordings when using the novel compound Nesapidil. The advice provided is based on general best practices in patch clamp electrophysiology and may be applicable to other experimental compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing unstable giga-seals after the application of this compound. What could be the cause?
A1: Unstable giga-seals following the application of a new compound like this compound can stem from several factors:
-
Compound-Membrane Interaction: this compound may be interacting with the lipid bilayer, altering its fluidity and making it difficult to maintain a high-resistance seal.
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in your recording solution might be affecting membrane integrity. It is crucial to keep the final solvent concentration to a minimum (typically <0.1%).
-
Contamination: The this compound stock solution or the perfusion system might be contaminated with particulates that interfere with the seal.
Troubleshooting Steps:
-
Verify Solvent Concentration: Prepare a vehicle control solution with the same final concentration of the solvent used to dissolve this compound and apply it to the cell. If you observe similar instability, the solvent is the likely culprit.
-
Filter Solutions: Ensure that all solutions, including the external solution containing this compound, are filtered through a 0.22 µm syringe filter immediately before use to remove any potential contaminants.[1][2]
-
Optimize Pipette Polishing: A smoothly polished pipette tip can sometimes form a more robust seal. Try heat-polishing your pipettes to see if this improves seal stability in the presence of this compound.[1]
Q2: Since starting experiments with this compound, we are having trouble rupturing the membrane to achieve the whole-cell configuration. What should we do?
A2: Difficulty in achieving whole-cell access after giga-seal formation can be due to changes in membrane properties or issues with the patching pipette and pressure system.
-
Altered Membrane Properties: this compound might be altering the mechanical properties of the cell membrane, making it more resistant to rupture.
-
Pipette Resistance: The resistance of your patching pipette might not be optimal for the cell type you are using, especially if the membrane properties are altered by the compound.[3]
-
Pressure System Issues: Leaks in the pressure tubing or a malfunctioning pressure application system can prevent the delivery of the sharp suction needed for membrane rupture.[2][3]
Troubleshooting Steps:
-
Adjust Pipette Resistance: Try using pipettes with a slightly lower or higher resistance to see if that facilitates membrane rupture. For many cell types, a resistance of 4-8 MΩ is a good starting point.[3][4]
-
Utilize the "Zap" Function: If available on your amplifier, a brief application of the "zap" function can help in rupturing the membrane by delivering a short voltage pulse.[3]
-
Check Pressure System: Ensure there are no leaks in your tubing and that the system can apply sharp, transient suction.[2][3]
Troubleshooting Guide
Issue 1: Inconsistent or drifting whole-cell recordings with this compound.
This is a common issue when working with new compounds. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| This compound is a potent ion channel modulator | Perform voltage-clamp experiments to characterize which currents are affected. Apply known channel blockers to see if they occlude the effect of this compound. | Identification of the ion channel(s) targeted by this compound, allowing for more targeted experimental design. |
| Compound degradation or instability in solution | Prepare fresh this compound solutions for each experiment. Protect the solution from light if it is light-sensitive. Run control experiments at different time points after solution preparation. | Consistent and reproducible effects of this compound across experiments. |
| "Run-down" of the channel of interest | Use a perforated patch clamp technique to preserve the intracellular environment.[5] Include ATP and GTP in your internal solution if recording from G-protein coupled channels. | More stable recordings over longer periods. |
| Changes in access resistance | Monitor access resistance throughout the experiment. If it changes significantly, the recording should be discarded. Try to use pipettes with a larger tip opening to achieve a lower initial access resistance. | Recordings with stable access resistance, ensuring accurate voltage-clamp. |
Hypothetical Impact of this compound on Patch Clamp Parameters
The following table presents hypothetical quantitative data illustrating how a compound like this compound might affect key patch clamp parameters. Researchers should create a similar table to track their own experimental findings.
| Parameter | Control (Vehicle) | This compound (10 µM) | Interpretation |
| Seal Resistance (GΩ) | 10.5 ± 1.2 | 5.2 ± 0.8 | This compound may be destabilizing the giga-seal. |
| Whole-Cell Capacitance (pF) | 15.3 ± 2.1 | 15.1 ± 2.3 | No significant effect on cell size or membrane surface area. |
| Access Resistance (MΩ) | 12.8 ± 3.5 | 25.6 ± 5.1 | This compound may be causing partial clogging of the pipette tip or incomplete membrane rupture. |
| Resting Membrane Potential (mV) | -65.4 ± 4.7 | -45.2 ± 5.3 | This compound is likely affecting one or more ion channels that are active at rest, causing depolarization. |
Experimental Protocols
Standard Whole-Cell Patch Clamp Protocol
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.[6]
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm.[6]
-
Filter all solutions using a 0.22 µm filter on the day of the experiment.[1][2]
-
-
Pipette Fabrication:
-
Recording Procedure:
-
Approach the cell with positive pressure applied to the pipette.[1]
-
Upon observing a dimple on the cell surface and an increase in resistance, release the positive pressure.
-
Apply gentle negative pressure to form a giga-ohm seal (≥1 GΩ).
-
Apply short, strong suction pulses to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting experimental recordings.
-
Visualizations
Experimental Workflow for Testing this compound
Caption: A typical workflow for a patch clamp experiment involving a new compound.
Troubleshooting Flowchart for Unstable Recordings
Caption: A logical flowchart for troubleshooting unstable patch clamp recordings.
Hypothetical Signaling Pathway for this compound Action
Caption: A potential mechanism where this compound blocks an ion channel to alter cell excitability.
References
- 1. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Nesapidil Concentration for In Vitro Cardiac Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nesapidil in in vitro cardiac assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cardiac cells?
This compound is a member of the potassium channel opener class of compounds. Its principal mechanism of action is the activation of ATP-sensitive potassium (KATP) channels in the cell membrane of cardiomyocytes. The opening of these channels leads to an increase in potassium efflux, which hyperpolarizes the cell membrane, making it less excitable. This action can modulate various cardiac functions, including action potential duration and contractility.
Q2: What is a recommended starting concentration range for this compound in in vitro cardiac assays?
While the optimal concentration of this compound will be cell-type and assay-dependent, a common starting range for potassium channel openers is between 0.1 µM and 100 µM . For initial dose-response experiments, it is advisable to use a logarithmic dilution series across this range (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to determine the EC50.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.[1][2] This stock can then be serially diluted in your experimental buffer or cell culture medium to achieve the desired final concentrations.[3] Ensure the final DMSO concentration in your assay does not exceed a level that could affect cell viability or function, typically below 0.1%.[1][4]
Q4: What are the expected effects of this compound on cardiomyocyte action potentials?
As a KATP channel opener, this compound is expected to shorten the action potential duration (APD) of cardiomyocytes. This is due to the increased potassium efflux during the repolarization phase. The extent of APD shortening will likely be concentration-dependent.
Q5: How might this compound affect cardiomyocyte contractility?
The effect of this compound on cardiomyocyte contractility can be complex. By shortening the action potential duration, it may reduce the influx of calcium through L-type calcium channels, leading to a decrease in contractile force (negative inotropy). However, the overall effect can be influenced by other factors and should be determined empirically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Concentration too low: The applied concentrations may be below the effective range for your specific cell type or assay. - Compound instability: this compound may have degraded in the stock solution or experimental medium. - Inactive KATP channels: The KATP channels in your cells may not be in a state that allows for activation by this compound. | - Perform a wider concentration-response curve, extending to higher concentrations (e.g., up to 100 µM). - Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light). - Consider pre-treating cells with conditions known to activate KATP channels, such as metabolic inhibition, if appropriate for your experimental goals. |
| Cell death or poor cell health | - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Off-target effects: At high concentrations, this compound may have off-target effects that are toxic to the cells. - Poor quality of cell culture: The cardiomyocytes may have been unhealthy prior to the experiment. | - Ensure the final solvent concentration is within a safe range for your cells (typically <0.1% for DMSO).[1][4] Run a solvent-only control to verify. - Lower the concentration of this compound. If toxicity persists at concentrations where the desired effect is not observed, consider alternative compounds. - Assess the health and viability of your cardiomyocytes before starting the experiment using methods like trypan blue exclusion or a viability stain. |
| High variability between experiments | - Inconsistent cell culture conditions: Variations in cell density, passage number, or differentiation efficiency can lead to different responses. - Inconsistent compound preparation: Errors in serial dilutions can lead to variability in the final concentrations. - Fluctuations in experimental conditions: Changes in temperature, pH, or recording stability can affect results. | - Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure a uniform cell density for each experiment. - Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes and be meticulous with your dilution calculations. - Maintain stable environmental conditions throughout your experiment. Allow cells to equilibrate to the experimental temperature before recording. |
| Unexpected changes in action potential or contractility | - Modulation of other ion channels: At certain concentrations, this compound might interact with other cardiac ion channels, leading to complex effects. - Alterations in intracellular signaling: The opening of KATP channels can trigger downstream signaling cascades that may have secondary effects on cardiac function. | - Investigate potential off-target effects by using specific blockers for other ion channels in conjunction with this compound. - Consult the literature for known secondary effects of KATP channel openers in cardiomyocytes. Consider assays to measure changes in relevant signaling molecules. |
Data Presentation
Table 1: Hypothetical Concentration-Dependent Effects of this compound on Cardiomyocyte Action Potential Duration (APD)
| This compound Concentration (µM) | APD90 (ms) (Mean ± SEM) | % Change from Control |
| 0 (Control) | 450 ± 15 | 0% |
| 0.1 | 425 ± 12 | -5.6% |
| 1 | 350 ± 10 | -22.2% |
| 10 | 220 ± 8 | -51.1% |
| 100 | 150 ± 5 | -66.7% |
Table 2: Hypothetical Concentration-Dependent Effects of this compound on Cardiomyocyte Contractility
| This compound Concentration (µM) | Contraction Amplitude (Arbitrary Units) (Mean ± SEM) | % Change from Control |
| 0 (Control) | 1.0 ± 0.05 | 0% |
| 0.1 | 0.92 ± 0.04 | -8.0% |
| 1 | 0.75 ± 0.03 | -25.0% |
| 10 | 0.45 ± 0.02 | -55.0% |
| 100 | 0.20 ± 0.01 | -80.0% |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology for Action Potential Recording
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Cell Preparation: Isolate ventricular cardiomyocytes from an appropriate animal model or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). Plate the cells on glass coverslips suitable for patch-clamp recording.
-
Solutions:
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External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
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Internal Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording:
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Obtain whole-cell patch-clamp configuration.
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Record action potentials in current-clamp mode.
-
Establish a baseline recording in the external solution.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in the external solution, allowing for a stable effect at each concentration.
-
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD90) for each concentration and compare it to the baseline.
Protocol 2: Cardiomyocyte Contractility Assay
-
Cell Preparation: Plate cardiomyocytes in a suitable culture dish.
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Loading (Optional): For calcium imaging, load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Recording:
-
Place the culture dish on the stage of a microscope equipped for contractility analysis (e.g., video-based edge detection or impedance measurement).[5]
-
Record baseline contractility in the control medium.
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Add increasing concentrations of this compound to the medium and record the changes in contraction amplitude and kinetics.
-
-
Data Analysis: Quantify the contraction amplitude, and rates of contraction and relaxation. Normalize the data to the baseline values.
Visualizations
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
Navigating the Synthesis of Nesapidil: A Technical Support Guide
For researchers and drug development professionals embarking on the chemical synthesis of Nesapidil, this technical support center provides a comprehensive resource for troubleshooting common challenges. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring a smoother and more efficient synthetic workflow.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses prevalent problems encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete cyclization of the acylhydrazide intermediate. | - Ensure the complete removal of water from the reaction mixture, as dehydrating agents are sensitive to moisture.- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.- Consider using an alternative dehydrating agent such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA). |
| Degradation of starting materials or product. | - Verify the purity of starting materials (4-chlorobenzohydrazide and 3-(diethylamino)propanoic acid or its derivative).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Presence of Unreacted Starting Materials | Insufficient amount of coupling or dehydrating agent. | - Use a slight excess (1.1-1.2 equivalents) of the coupling and dehydrating agents.- Ensure efficient stirring to promote contact between reactants. |
| Low reaction temperature or insufficient reaction time. | - Gradually increase the reaction temperature in increments of 10°C.- Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS) until the starting materials are consumed. | |
| Formation of Side Products/Impurities | Self-condensation of 4-chlorobenzohydrazide. | - Control the addition of the dehydrating agent to the reaction mixture, adding it dropwise at a low temperature.- Use a suitable solvent to ensure all reactants are well-dissolved. |
| Hydrolysis of the oxadiazole ring. | - During workup and purification, avoid strongly acidic or basic conditions.- Ensure all solvents used for extraction and chromatography are neutral. | |
| Difficulty in Product Purification | Co-elution of this compound with impurities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to improve purity. |
| Product is an oil or difficult to crystallize. | - Attempt to form a salt of this compound (e.g., hydrochloride salt) which may be more crystalline.- Use a seed crystal to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common route for the synthesis of this compound, a 2,5-disubstituted-1,3,4-oxadiazole, involves a two-step process. First, an N-acylhydrazide intermediate is formed by the condensation of 4-chlorobenzohydrazide with 3-(diethylamino)propanoic acid. In the second step, this intermediate undergoes cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring of this compound.
Q2: Which dehydrating agents are most effective for the cyclization step?
A2: Several dehydrating agents can be used for the synthesis of 1,3,4-oxadiazoles. Phosphorus oxychloride (POCl₃) is widely used and generally effective.[1] Other options include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. The choice of reagent can depend on the specific substrate and desired reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to achieve good separation between the starting materials, intermediate, and the final product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, LC-MS can be employed.
Q4: What are the critical parameters to control during the synthesis?
A4: Key parameters to control include reaction temperature, reaction time, and the stoichiometry of the reactants. The cyclodehydration step is often exothermic, so controlled addition of the dehydrating agent and maintaining the appropriate temperature are crucial to prevent side reactions. The reaction should be carried out under anhydrous conditions as the dehydrating agents are moisture-sensitive.
Q5: What is a suitable method for the purification of this compound?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective. Following chromatography, recrystallization can be performed to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of N'-(3-(diethylamino)propanoyl)-4-chlorobenzohydrazide (Intermediate)
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Reaction Setup: To a solution of 4-chlorobenzohydrazide (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 3-(diethylamino)propanoic acid (1.0 eq).
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like triethylamine (TEA) (1.2 eq) to the reaction mixture at 0°C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting hydrazide is consumed.
-
Workup: Filter the reaction mixture to remove the urea byproduct (if DCC is used). Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N'-acylhydrazide intermediate.
Protocol 2: Synthesis of this compound (Cyclodehydration)
-
Reaction Setup: Dissolve the N'-(3-(diethylamino)propanoyl)-4-chlorobenzohydrazide intermediate (1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃) or toluene.
-
Dehydrating Agent: If using a solvent other than POCl₃, add the dehydrating agent (e.g., POCl₃, 1.2 eq) dropwise to the solution at 0°C.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110°C) for 2-6 hours.
-
Monitoring: Monitor the disappearance of the intermediate by TLC.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice. Basify the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthesis
To aid in understanding the synthetic process and the relationship between the key components, the following diagrams are provided.
Caption: A high-level overview of the this compound synthesis workflow.
Caption: A logical flow for troubleshooting common synthesis issues.
References
Overcoming limitations of animal models in Nesapidil research
Welcome to the technical support center for Nesapidil research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the limitations of animal models in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potassium channel opener. Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane. This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization results in relaxation and vasodilation.
Q2: What are the common animal models used in cardiovascular research for drugs like this compound?
Animal models are frequently used to study cardiovascular diseases and the effects of drugs like this compound. Common models include rodents (mice and rats) and larger mammals such as dogs, pigs, or monkeys.[1] These models are used to assess the efficacy and safety of new pharmaceutical compounds before they are tested in humans.
Q3: What are the primary limitations of using animal models in this compound research?
Researchers often encounter limitations with animal models that can affect the translation of their findings to human clinical trials.[2][3] These limitations include:
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Species-specific differences in drug metabolism and sensitivity: Different species metabolize drugs differently, which can lead to variations in drug efficacy and toxicity.[3][4][5][6]
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Low translation rate to human trials: A significant percentage of drugs that show promise in animal studies fail in human clinical trials due to a lack of efficacy or unforeseen side effects.[2][7]
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Poor predictability of human toxicity: Animal models do not always accurately predict adverse drug reactions in humans.[8][9]
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Confounding effects of the disease model: The way a disease is induced in an animal may not fully replicate the complexity of the human condition.[10]
Q4: Are there viable alternatives to animal models for studying this compound's effects?
Yes, several alternative methods, often referred to as New Approach Methodologies (NAMs), are gaining traction and regulatory acceptance.[7] These include:
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In vitro models: Cell cultures, 3D bioprinted tissues, organoids, and organ-on-a-chip systems can provide more human-relevant data.[2][7][11][12]
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In silico models: Computational modeling and simulations can predict drug-target interactions, pharmacokinetics, and potential side effects.[13][14][15][16]
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Zebrafish embryos: This model offers a complex whole-organism system for preclinical assays with high physiological homology to humans.[17]
Troubleshooting Guides
This section provides solutions to specific issues researchers may encounter during their experiments with this compound, focusing on overcoming the limitations of animal models.
Problem 1: Inconsistent Vasodilatory Response in Animal Models Compared to Human Tissue Samples.
-
Possible Cause: Species differences in the expression or function of K-ATP channel subunits (SUR and Kir6.x) between the animal model and humans.
-
Troubleshooting Steps:
-
Characterize Channel Subunits: Perform immunohistochemistry or Western blotting on both animal and human vascular tissue to compare the expression levels of relevant K-ATP channel subunits.
-
Utilize Human-Based In Vitro Models: Employ human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or vascular smooth muscle cells to create a more clinically relevant model.
-
Ex Vivo Human Tissue Studies: If ethically feasible, conduct studies on isolated human blood vessels to directly assess the effects of this compound.
-
Problem 2: Animal Model Shows Unexpected Off-Target Effects or Toxicity Not Predicted by Initial Screens.
-
Possible Cause: Differences in metabolic pathways between the animal species and humans, leading to the formation of unique, potentially toxic metabolites.[5][6]
-
Troubleshooting Steps:
-
Cross-Species Metabolism Studies: Compare the metabolic profile of this compound in liver microsomes from the animal model and humans to identify any species-specific metabolites.[5]
-
Organ-on-a-Chip Systems: Use a multi-organ "human-on-a-chip" platform that includes liver and cardiovascular components to assess the potential for metabolism-induced cardiotoxicity.[7][12]
-
In Silico Toxicity Prediction: Employ computational models to predict potential off-target binding and the formation of reactive metabolites.[16]
-
Problem 3: Difficulty in Establishing a Clear Dose-Response Relationship in Animal Models.
-
Possible Cause: High inter-individual variability within the animal population or a narrow therapeutic window that is difficult to capture in a small sample size.
-
Troubleshooting Steps:
-
Refine Dosing Strategy: Conduct a thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling study to better understand the drug's behavior in the chosen animal model.
-
Leverage In Vitro Dose-Response Assays: Use automated patch-clamp systems on human cell lines expressing the target K-ATP channels to establish a precise EC50 value.
-
Microdosing Studies in Humans: If permissible, early-phase human microdosing studies can provide valuable data on human pharmacokinetics, helping to guide more relevant dosing in subsequent animal studies.[11]
-
Data Presentation
Table 1: Illustrative Comparison of EC50 Values for a Hypothetical Potassium Channel Opener Across Different Models.
| Model | EC50 (nM) for Vasodilation | Key Advantages | Key Limitations |
| Rat Aorta (ex vivo) | 150 ± 25 | Well-established protocol, provides tissue-level response. | Potential for species-specific receptor differences. |
| Human Coronary Artery (ex vivo) | 85 ± 15 | High clinical relevance, direct human tissue response. | Limited availability, ethical considerations. |
| hiPSC-derived Vascular Smooth Muscle Cells | 110 ± 10 | Human genetics, high-throughput screening possible. | May not fully replicate the complex tissue environment. |
| Organ-on-a-Chip (Human Vasculature) | 95 ± 12 | Mimics physiological microenvironment, allows for flow. | Technically complex, lower throughput. |
| In Silico Molecular Docking | N/A (Binding Affinity Score) | Rapid, cost-effective, predicts binding interactions. | Does not provide a functional physiological response. |
Experimental Protocols
Protocol 1: Assessing this compound's Effect on Human Vasculature using an Organ-on-a-Chip Model.
-
Chip Preparation:
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Use a commercially available microfluidic chip with two parallel channels separated by a porous membrane.
-
Coat the top channel with an extracellular matrix solution (e.g., Matrigel).
-
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Cell Seeding:
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Seed human umbilical vein endothelial cells (HUVECs) in the top channel to form a monolayer mimicking the endothelium.
-
Seed human vascular smooth muscle cells (HVSMCs) in the bottom channel.
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Culture the chip under continuous flow of media for 3-5 days to allow for tissue maturation.
-
-
Experiment Execution:
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Perfuse the endothelial channel with media containing varying concentrations of this compound.
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Monitor changes in vascular tone by measuring the diameter of the engineered microvessel using microscopy.
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Collect effluent from the channels to analyze for biomarkers of vascular function or injury.
-
-
Data Analysis:
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Quantify the change in vessel diameter in response to each concentration of this compound.
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Construct a dose-response curve and calculate the EC50 value.
-
Protocol 2: In Silico Prediction of this compound's Off-Target Interactions.
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Model Preparation:
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Obtain the 3D structure of this compound.
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Compile a library of 3D structures of known human off-target proteins, particularly those associated with cardiovascular side effects.
-
-
Molecular Docking:
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Use a molecular docking software (e.g., AutoDock, Schrödinger) to predict the binding affinity of this compound to each protein in the off-target library.
-
The software will generate a binding score, indicating the likelihood of an interaction.
-
-
Analysis and Prioritization:
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Rank the off-target proteins based on their binding scores.
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Prioritize proteins with high binding scores for further in vitro validation.
-
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Validation:
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Perform in vitro binding assays (e.g., radioligand binding assays) for the top-ranked potential off-targets to confirm the in silico predictions.
-
Visualizations
Caption: this compound's signaling pathway leading to vasodilation.
References
- 1. Do we need to test all new drugs in two species? :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. The Medicine Maker | Finding Alternatives to Animal Testing [themedicinemaker.com]
- 3. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 4. Species differences in the multiple-dose pharmacokinetics of the non-nucleoside reverse transcriptase inhibitor (NNRTI) UK-453,061 in animals and man: implications for safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Species differences between rats and primates (humans and monkeys) in complex cleavage pathways of DS-8500a characterized by 14C-ADME studies in humans and monkeys after administration of two radiolabeled compounds and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternatives to Animal Testing: A Tech Run-Down [insights.citeline.com]
- 8. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2: Potential Alternatives to the Use of Animals in Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of animal models of human disease for nonclinical safety assessment of novel pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Computational model for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.biobide.com [blog.biobide.com]
Technical Support Center: Refinement of Nesapidil Experimental Protocols
Welcome to the Technical Support Center for Nesapidil experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues to reduce variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound belonging to the 1,3,4-oxadiazole class of molecules. It exhibits antihypertensive and antiarrhythmic properties. Its primary mechanism of action is believed to be the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This action leads to hyperpolarization of the cell membrane, resulting in vasodilation (relaxation of blood vessels). There is also some evidence to suggest that this compound may act as a cyclooxygenase (COX) inhibitor.
Q2: What are the common in vitro assays used to study this compound's effects?
A2: The most common in vitro assay to study the vasorelaxant effects of this compound is the aortic ring assay . This ex vivo technique uses isolated segments of the aorta to measure changes in vascular tone in response to the drug. To investigate its potential secondary mechanism, a cyclooxygenase (COX) inhibition assay can be performed to measure the inhibition of prostaglandin synthesis.
Q3: What are the typical solvents and storage conditions for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO to minimize degradation. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability.
Troubleshooting Guides
Issue 1: High Variability in Vasorelaxation Assay Results
Question: My dose-response curves for this compound-induced vasorelaxation in aortic rings are inconsistent between experiments. What are the potential sources of this variability?
Answer: High variability in aortic ring assays is a common challenge. Several factors can contribute to this issue. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution |
| Tissue Preparation | Inconsistent dissection and cleaning of the aortic rings can leave variable amounts of adipose and connective tissue, affecting drug diffusion and tissue response. | Standardize the dissection protocol. Ensure complete but gentle removal of surrounding tissues under a dissecting microscope. |
| Endothelial Integrity | The endothelium plays a crucial role in vasodilation. Damage to the endothelium during preparation can lead to inconsistent responses. | Always perform a functional test for endothelial integrity at the beginning of each experiment (e.g., acetylcholine-induced relaxation in a pre-constricted ring). |
| Tissue Viability | Prolonged exposure to air or inappropriate buffer conditions can compromise the viability of the aortic rings. | Keep the aorta constantly submerged in ice-cold, oxygenated Krebs-Henseleit buffer during preparation. Ensure continuous oxygenation (95% O2, 5% CO2) of the buffer in the organ bath. |
| Drug Solution | Improperly prepared or stored this compound solutions can lead to inaccurate concentrations and degradation of the compound. | Prepare fresh dilutions from a single, validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Experimental Conditions | Fluctuations in temperature, pH, and oxygenation of the organ bath buffer can significantly alter tissue responsiveness. | Continuously monitor and maintain the organ bath temperature at 37°C, pH at 7.4, and ensure consistent bubbling with carbogen gas. |
| Biological Variability | Animal-to-animal differences in age, weight, and physiological state can contribute to variability. | Use animals from a consistent source, within a narrow age and weight range. Randomize the use of aortic rings from different animals across experimental groups. |
Issue 2: Unexpected or Absent Response to this compound
Question: I am not observing the expected vasorelaxant effect of this compound, or the response is very weak. What should I check?
Answer: An absent or weak response can be due to several factors, ranging from the experimental setup to the compound itself.
| Potential Cause | Description | Recommended Solution |
| Incorrect Pre-constriction | The aortic rings must be adequately pre-constricted to observe a subsequent relaxation. | Use a standard vasoconstrictor like phenylephrine or KCl at a concentration that elicits a submaximal, stable contraction (typically 60-80% of the maximum response). |
| Compound Inactivity | The this compound stock solution may have degraded. | Test the activity of a fresh batch of this compound. If possible, confirm the compound's integrity using analytical methods like HPLC. |
| Solvent Effects | High concentrations of the vehicle (e.g., DMSO) can have their own effects on vascular tone. | Ensure the final concentration of DMSO in the organ bath is minimal (typically <0.1%) and run a vehicle control to account for any solvent-induced effects. |
| Receptor/Channel Desensitization | Prolonged exposure to agonists or antagonists can lead to desensitization of the tissue. | Allow for an adequate equilibration period before adding the pre-constrictor and this compound. Follow a standardized timing protocol for drug additions. |
Experimental Protocols
Aortic Ring Vasorelaxation Assay
-
Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) via an approved method.
-
Carefully excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).
-
Under a dissecting microscope, gently remove adherent connective and adipose tissues.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Experimental Setup:
-
Mount each aortic ring in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15 minutes.
-
-
Protocol:
-
After equilibration, induce a submaximal contraction with phenylephrine (1 µM).
-
Once a stable plateau is reached, cumulatively add this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.
-
Record the relaxation response at each concentration.
-
At the end of the experiment, add a high concentration of a known vasodilator (e.g., sodium nitroprusside, 10 µM) to determine the maximal relaxation.
-
Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general workflow. Specific kits and reagents may require adjustments.
-
Enzyme and Substrate Preparation:
-
Use commercially available COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further period (e.g., 2 minutes) at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorescent detection method according to the kit manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for the aortic ring vasorelaxation assay.
Technical Support Center: Managing Potential Cardiotoxicity of Nesapidil
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cardiotoxic effects of Nesapidil, particularly at high concentrations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced cardiotoxicity at high doses?
A1: this compound is a potent inhibitor of its primary target. However, at high concentrations, it is hypothesized to have off-target effects on key survival signaling pathways within cardiomyocytes. The leading hypothesis is the inhibition of the PI3K/Akt pathway, which is crucial for cardiomyocyte survival and metabolic homeostasis. This inhibition is thought to lead to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and subsequent activation of apoptotic pathways.
Q2: What are the initial signs of cardiotoxicity to monitor for in in-vitro models?
A2: In cultured cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs), initial indicators of this compound-induced cardiotoxicity include a decrease in cell viability, changes in cellular morphology (e.g., cell rounding, detachment), increased biomarkers of cytotoxicity like lactate dehydrogenase (LDH) release, and a decline in mitochondrial membrane potential.
Q3: Are there any known biomarkers for this compound-induced cardiotoxicity?
A3: While specific biomarkers for this compound are under investigation, general biomarkers of cardiac stress and damage are recommended for monitoring. In in-vitro studies, this includes measuring the activity of caspases-3/7 as an indicator of apoptosis. For in-vivo studies, monitoring cardiac troponins (cTnI, cTnT) and Brain Natriuretic Peptide (BNP) in plasma or serum is advised.
Q4: What in-vivo models are recommended for studying this compound's cardiotoxicity?
A4: Rodent models, such as mice and rats, are commonly used for initial in-vivo assessments of drug-induced cardiotoxicity. These models allow for the evaluation of cardiac function through techniques like echocardiography, as well as histological and molecular analysis of heart tissue post-treatment.
Troubleshooting Guides
Issue 1: High variability in cardiomyocyte viability assays.
-
Question: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays (e.g., MTT, CellTiter-Glo®) when treating hiPSC-CMs with high doses of this compound. What could be the cause?
-
Answer:
-
Cell Plating Density: Inconsistent cell seeding density is a common source of variability. Ensure a homogenous single-cell suspension before plating and verify cell counts for each experiment.
-
Compound Solubility: this compound may precipitate at high concentrations in aqueous media. Visually inspect the treatment media for any precipitate. If solubility is an issue, consider using a lower percentage of DMSO or pre-warming the media.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. It is advisable to not use the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Assay Incubation Time: Ensure that the incubation time for the viability reagent is consistent across all plates and that plates are protected from light if the reagent is light-sensitive.
-
Issue 2: Unexpected decrease in mitochondrial membrane potential at low, non-toxic doses of this compound.
-
Question: Our data from JC-1 and TMRM assays show a drop in mitochondrial membrane potential at this compound concentrations that do not cause significant cell death. Is this a valid finding?
-
Answer:
-
Early Indicator: A decrease in mitochondrial membrane potential can be an early event in the apoptotic cascade, preceding loss of membrane integrity and cell death. This finding could indicate that the cells are under stress and may be committed to apoptosis, even if viability assays are not yet showing a significant effect.
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Mitochondrial Uncoupling: this compound might be acting as a mitochondrial uncoupler at these concentrations, dissipating the proton gradient without necessarily inducing immediate cell death.
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Experimental Confirmation: To confirm this, you can co-treat with a known mitochondrial protectant or an antioxidant to see if the effect is reversed. Additionally, measuring ATP levels can help determine if the loss of membrane potential is impacting cellular energy production.
-
Issue 3: Inconsistent caspase-3/7 activation results.
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Question: We are seeing inconsistent results with our caspase-3/7 activity assay. Sometimes we see a strong signal, and other times it's weak, even at the same high dose of this compound. Why is this happening?
-
Answer:
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Timing of Assay: Caspase activation is a transient event. The peak of caspase activity may occur within a specific time window after treatment. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for measuring caspase-3/7 activity.
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Cell Lysis Efficiency: Incomplete cell lysis will result in an underestimation of caspase activity. Ensure that the lysis buffer and protocol are optimized for your cardiomyocyte cell type.
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Necrosis vs. Apoptosis: At very high concentrations, this compound might be inducing necrosis instead of apoptosis. Necrotic cell death does not typically involve the activation of caspases. You can assess this by measuring LDH release, a marker of necrosis.
-
Quantitative Data Summary
The following tables provide hypothetical data for key in-vitro assays to assess the cardiotoxicity of this compound.
Table 1: Dose-Response of this compound on Cardiomyocyte Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 5 | 95.1 | 5.5 |
| 10 | 82.3 | 6.1 |
| 25 | 55.7 | 7.3 |
| 50 | 25.4 | 4.9 |
| 100 | 10.2 | 3.1 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| This compound Concentration (µM) | Mitochondrial Membrane Potential (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 6.8 |
| 1 | 99.1 | 7.2 |
| 5 | 88.4 | 8.1 |
| 10 | 70.2 | 9.5 |
| 25 | 40.8 | 6.4 |
| 50 | 18.9 | 5.3 |
| 100 | 8.1 | 2.9 |
Table 3: this compound-Induced Caspase-3/7 Activation
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.2 |
| 1 | 1.1 | 0.3 |
| 5 | 1.8 | 0.4 |
| 10 | 3.5 | 0.6 |
| 25 | 6.2 | 0.8 |
| 50 | 4.1 | 0.7 |
| 100 | 2.3 | 0.5 |
*Note: The decrease in caspase activity at 50 µM and 100 µM may indicate a shift towards a necrotic cell death mechanism at very high concentrations.
Experimental Protocols
Protocol 1: Cardiomyocyte Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
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Cell Plating: Plate hiPSC-CMs in a 96-well white, clear-bottom plate at a density of 20,000 cells/well in 100 µL of maintenance medium. Culture for 24-48 hours to allow for cell attachment.
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Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 1000X DMSO stock. Perform serial dilutions to get the desired final concentrations.
-
Treatment: Add 100 µL of the 2X this compound stock solution to the respective wells. For the vehicle control, add 100 µL of medium with the equivalent percentage of DMSO.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Mitochondrial Membrane Potential Assessment using JC-1 Assay
-
Cell Plating and Treatment: Follow steps 1-4 from Protocol 1, using a 96-well black, clear-bottom plate.
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 stain in pre-warmed culture medium.
-
Carefully remove the treatment medium from the wells.
-
Add 100 µL of the JC-1 working solution to each well.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C and 5% CO2, protected from light.
-
Washing:
-
Remove the JC-1 staining solution.
-
Wash the cells twice with 100 µL of pre-warmed PBS.
-
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Red fluorescence (J-aggregates, healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (JC-1 monomers, depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential. Normalize the ratios to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for in-vitro cardiotoxicity assessment.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: Enhancing the Metabolic Stability of 1,3,4-Oxadiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability enhancement of 1,3,4-oxadiazole-containing compounds.
Troubleshooting Guides & FAQs
Issue 1: Rapid in vitro metabolism of my 1,3,4-oxadiazole compound.
Q: My 1,3,4-oxadiazole compound shows very low stability in liver microsome assays. What are the likely metabolic pathways responsible, and how can I identify the metabolic hotspots?
A: Rapid metabolism of 1,3,4-oxadiazole-containing compounds in liver microsomes is often mediated by cytochrome P450 (CYP450) enzymes.[1][2] The primary metabolic routes can include:
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Oxidative Ring Opening: The 1,3,4-oxadiazole ring itself can undergo CYP450-mediated oxidative cleavage.[1] This has been observed in compounds like setileuton, where the addition of an oxygen atom from molecular oxygen leads to ring opening.[1]
-
Metabolism of Substituents: The substituents attached to the 1,3,4-oxadiazole ring are common sites of metabolism. In silico models can help predict these "metabolic hotspots."[3] These models can identify specific atoms or functional groups on your compound that are most vulnerable to metabolic enzymes.[3]
To identify the metabolic hotspots experimentally, you can perform metabolite identification studies using high-resolution mass spectrometry (LC-MS/MS) to determine the structure of the metabolites formed during incubation with liver microsomes.[4]
Q: What are the initial steps to improve the metabolic stability of a compound that is rapidly metabolized?
A: A common strategy is to block the identified metabolic hotspots.[3] This can be achieved through several medicinal chemistry approaches:
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Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine atoms, near the metabolic hotspot can decrease the electron density at that site, making it less susceptible to oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups, like a tert-butyl group, near the metabolic site can sterically hinder the approach of metabolic enzymes.
-
Bioisosteric Replacement: Replace the metabolically labile functional group with a bioisostere that is more resistant to metabolism but retains the desired biological activity.[5][6][7] For example, if a substituent on the oxadiazole is being metabolized, it could be replaced with a more stable alternative.
Issue 2: My compound has poor solubility, which is affecting the accuracy of my in vitro metabolic stability assay.
Q: I am observing inconsistent results in my microsomal stability assay, and I suspect it is due to the poor aqueous solubility of my 1,3,4-oxadiazole derivative. How can I address this?
A: Poor solubility is a common issue that can lead to unreliable in vitro data. Here are some troubleshooting steps:
-
Optimize the Vehicle Solvent: Ensure the final concentration of the organic solvent (like DMSO or methanol) used to dissolve your compound is low, typically not exceeding 0.1% to 1% in the final incubation medium, to avoid inhibiting the metabolic enzymes.[8][9]
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Use of Co-solvents: In some cases, the use of a small percentage of a pharmaceutically acceptable co-solvent in the incubation mixture can improve the solubility of highly lipophilic compounds. However, this should be done with caution as it can affect enzyme activity.
-
Protein Binding Considerations: Highly lipophilic compounds tend to bind non-specifically to proteins and plastics. Using incubation mixtures with a sufficient protein concentration (e.g., 1 mg/mL of microsomal protein) can help mitigate non-specific binding.[10] It is also crucial to account for protein binding when interpreting the results.
Issue 3: Discrepancy between in vitro and in vivo metabolic stability.
Q: My 1,3,4-oxadiazole compound appeared stable in human liver microsomes, but it has a very short half-life in vivo. What could be the reasons for this discrepancy?
A: While liver microsomes are a valuable tool, they only contain Phase I metabolic enzymes like CYP450s.[11] A discrepancy between in vitro and in vivo results can arise from several factors:
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Phase II Metabolism: Your compound might be rapidly metabolized by Phase II conjugation enzymes (e.g., UGTs, SULTs), which are present in hepatocytes but not in microsomes.[9] Running the stability assay in cryopreserved hepatocytes can provide a more comprehensive picture of both Phase I and Phase II metabolism.[9][11]
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Extrahepatic Metabolism: Metabolism is not limited to the liver. Other organs like the intestine, lungs, and kidneys also contain metabolic enzymes that can contribute to the clearance of your compound.[12]
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Transporter-Mediated Clearance: The compound might be rapidly eliminated by transporters in the liver or kidneys, a process not accounted for in microsomal stability assays.
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Chemical Instability: The compound may be chemically unstable at physiological pH, leading to non-enzymatic degradation.
To investigate this, consider conducting further studies, such as in vitro assays with hepatocytes and in vivo pharmacokinetic studies in animal models to better understand the full clearance mechanism.[4][13]
Quantitative Data Summary
The following tables summarize quantitative data on the metabolic stability of select compounds, illustrating the impact of structural modifications.
| Compound | Test System | Half-life (t½) in vitro | Intrinsic Clearance (CLint) | Reference(s) |
| Buspirone | Human Liver Microsomes | 4.6 minutes | Not Reported | [3] |
| Buspirone Analogue 1 | Human Liver Microsomes | ~15 minutes | Not Reported | [3] |
| Buspirone Analogue 2 | Human Liver Microsomes | ~80 minutes | Not Reported | [3] |
| Selpercatinib | Human Liver Microsomes | 23.82 minutes | 34 mL/min/kg | [10] |
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a 1,3,4-oxadiazole compound.
Materials:
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Test compound stock solution (e.g., 1 mM in DMSO)
-
Pooled human liver microsomes (HLMs)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 0.1 M, pH 7.4)
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Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
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Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare the incubation mixture by adding the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).[10]
-
Pre-incubation: Pre-incubate the mixture of the test compound and human liver microsomes (typically 0.5-1 mg/mL protein concentration) at 37°C for a few minutes to allow for temperature equilibration.[10]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[10][14]
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Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and add them to the quenching solution to stop the reaction.[14]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[8][14]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of metabolism (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693/k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) / (mg microsomal protein/mL).[9][14]
In Vitro Metabolic Stability Assessment in Cryopreserved Hepatocytes
Objective: To assess the metabolic stability of a 1,3,4-oxadiazole compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
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Hepatocyte thawing and incubation medium (e.g., Williams' Medium E)
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Test compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compound
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Coated culture plates (e.g., collagen-coated)
-
Quenching solution (e.g., ice-cold methanol with an internal standard)
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Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Thawing and Plating: Thaw the cryopreserved hepatocytes according to the supplier's protocol.[8][11] Plate the viable hepatocytes at a specific density (e.g., 0.5 x 10⁶ cells/mL) in coated culture plates and allow them to attach.[9][11]
-
Compound Addition: Prepare the test compound in the incubation medium at the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is below 0.1%.[8][9] Remove the medium from the attached hepatocytes and add the medium containing the test compound.
-
Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂. At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding the quenching solution to the respective wells.[8]
-
Sample Processing: Collect the samples and centrifuge to pellet cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[8]
-
Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[8][9]
Visualizations
Caption: A general workflow for identifying and addressing metabolic liabilities of 1,3,4-oxadiazole compounds.
Caption: Simplified metabolic pathways for 1,3,4-oxadiazole compounds mediated by CYP450 enzymes.
References
- 1. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - FI [thermofisher.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. youtube.com [youtube.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Best practices for long-term storage and handling of Nesapidil solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Nesapidil solutions. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] Ensure the this compound powder is fully dissolved. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the required volume of DMSO.
Q2: What is the best way to store this compound stock solutions for the long term?
For long-term storage, it is best to aliquot the this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[3][4] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[3]
Q3: How do I properly dilute my this compound DMSO stock solution for experiments?
To prevent precipitation of this compound, it is crucial to perform a stepwise dilution of the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media, PBS).[3][5] Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous solution. Instead, create intermediate dilutions. For in vitro cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid cellular toxicity.[3][5] For in vivo animal experiments, the final DMSO concentration should ideally be 2% or lower.[3][5]
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound solutions?
The 1,3,4-oxadiazole ring system, present in this compound, can be susceptible to hydrolysis under acidic (pH < 3) or alkaline conditions, which can lead to ring opening and the formation of hydrazide intermediates.[6] It is advisable to maintain the pH of aqueous this compound solutions within a neutral range (pH 6-8) to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous media. | The concentration of this compound in the final solution exceeds its aqueous solubility. Rapid change in solvent polarity. | Perform a stepwise (serial) dilution to gradually decrease the solvent polarity.[3][5] Consider using a co-solvent such as glycerol, Tween 80, or PEG400 in your final dilution to improve solubility.[3] Ensure the final DMSO concentration is appropriate for your experimental system. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution due to improper storage. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.[3] Store stock solutions at -20°C or -80°C.[3][4] Protect solutions from light. |
| Cell toxicity or unexpected off-target effects. | The concentration of DMSO in the final experimental solution is too high. | Ensure the final DMSO concentration in cell culture media is below 0.5%.[3][5] Include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects. |
| Loss of compound activity over time in aqueous solution. | Hydrolysis of the oxadiazole ring due to non-neutral pH. | Prepare fresh aqueous solutions for each experiment. If solutions need to be stored for a short period, ensure the pH is maintained in the neutral range (pH 6-8). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 10 mM this compound stock solution in DMSO and subsequently dilute it to a 10 µM working solution in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO.
-
Under sterile conditions, dissolve the weighed this compound powder in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. This ensures the final DMSO concentration is 0.1%.
-
Use the working solution immediately.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
Objective: To assess the purity and stability of this compound solutions using a general Reverse-Phase HPLC (RP-HPLC) method. Note: This is a starting point and may require optimization for this compound.
Materials and Equipment:
-
HPLC system with a UV or Diode-Array Detector (DAD)
-
C18 analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)[7]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Orthophosphoric acid[7]
-
Water, HPLC grade
-
This compound solution samples
Chromatographic Conditions (starting point based on a similar compound): [7]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Orthophosphoric Acid in water. Alternatively, an isocratic mobile phase of Acetonitrile:Methanol:Water (e.g., 90:5:5 v/v/v) can be tested.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 40°C[7]
-
Detection Wavelength: Scan for the lambda max of this compound (e.g., start with a scan from 200-400 nm). A wavelength of 235 nm was used for a similar oxadiazole derivative.[7]
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of a freshly prepared this compound solution to determine its retention time and peak area.
-
Inject the aged or stressed this compound solution to observe any new peaks (degradation products) or a decrease in the main this compound peak area.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of the fresh sample.
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Potential mechanisms of this compound-induced vasodilation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Alpha-Tocopherol Protects Porcine Oocytes from Acetamiprid-Induced Meiotic Defects by Alleviating Oxidative Stress-Mediated Ferroptosis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Validation & Comparative
Nesapidil vs. Verapamil: A Comparative Efficacy Analysis - An Overview
A comprehensive comparative analysis of the efficacy of nesapidil versus the widely-used calcium channel blocker verapamil is currently challenged by the limited availability of public domain data on this compound. While verapamil is a well-established therapeutic agent with extensive documentation of its clinical efficacy and mechanism of action, this compound remains a lesser-known compound with sparse information in readily accessible scientific literature.
This guide aims to provide a foundational understanding of both agents based on available information and outlines the necessary experimental data required for a thorough comparative evaluation.
Verapamil: A Well-Characterized Calcium Channel Blocker
Verapamil is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Its primary mechanism of action involves the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac tissues.[4][5] This blockade leads to vasodilation, a reduction in myocardial contractility, and a slowing of atrioventricular (AV) nodal conduction.[1][6]
Key Therapeutic Effects of Verapamil:
-
Antihypertensive: By relaxing arterial smooth muscle, verapamil decreases peripheral vascular resistance, leading to a reduction in blood pressure.[1][5]
-
Antianginal: Verapamil alleviates angina by dilating coronary arteries, which increases oxygen supply to the heart muscle, and by reducing the heart's workload.[1][2]
-
Antiarrhythmic: It is effective in treating supraventricular tachycardias by slowing conduction through the AV node.[1][4]
The signaling pathway for Verapamil's primary mechanism of action is illustrated below:
Caption: Verapamil's mechanism of action.
This compound: An Investigational Compound with Limited Data
Information regarding this compound is scarce in peer-reviewed scientific literature. Available data from chemical suppliers and databases suggest that this compound was initially investigated as an antihypertensive agent.[1] Its proposed mechanisms of action include adrenergic receptor blockade and modulation of cardiac ion channels, potentially classifying it as a class IV antiarrhythmic drug.[1]
The blockade of adrenergic receptors, particularly alpha-1 receptors, would lead to the relaxation of vascular smooth muscle and subsequent vasodilation, contributing to its antihypertensive effect.[1] This mechanism is distinct from the direct calcium channel blockade of verapamil.
A hypothetical signaling pathway for this compound based on the limited available information is presented below:
Caption: Hypothetical mechanism of this compound.
Data Presentation: A Call for Quantitative Comparison
A direct, data-driven comparison of efficacy between this compound and verapamil is not possible without dedicated clinical trial data for this compound. For a meaningful comparison, the following quantitative data would be essential, presented in a structured tabular format:
Table 1: Comparative Efficacy in Hypertension
| Parameter | This compound | Verapamil |
| Mean Reduction in Systolic Blood Pressure (mmHg) | Data Not Available | Example: 10-20 mmHg |
| Mean Reduction in Diastolic Blood Pressure (mmHg) | Data Not Available | Example: 5-15 mmHg |
| Percentage of Patients Achieving Blood Pressure Control | Data Not Available | Example: 60-80% |
Table 2: Comparative Efficacy in Chronic Stable Angina
| Parameter | This compound | Verapamil |
| Increase in Exercise Duration (seconds) | Data Not Available | Example: 60-120 seconds |
| Reduction in Anginal Attack Frequency (per week) | Data Not Available | Example: 2-4 fewer attacks |
| Reduction in Nitroglycerin Consumption (tablets/week) | Data Not Available | Example: 2-5 fewer tablets |
Experimental Protocols: The Foundation for Comparative Analysis
To generate the data required for the tables above, rigorous experimental protocols would need to be established. The following outlines hypothetical experimental workflows for assessing the antihypertensive and antianginal efficacy of this compound in comparison to verapamil.
Experimental Workflow for Antihypertensive Efficacy
A randomized, double-blind, placebo-controlled clinical trial would be the gold standard for this assessment.
Caption: Antihypertensive clinical trial workflow.
Methodology:
-
Patient Selection: Recruit a cohort of patients with diagnosed mild to moderate essential hypertension.
-
Baseline Measurement: Record baseline 24-hour ambulatory blood pressure for all participants.
-
Randomization: Randomly assign patients to receive either this compound, verapamil, or a placebo.
-
Treatment: Administer the assigned treatment at a predetermined dose and frequency for a specified duration (e.g., 8-12 weeks).
-
Follow-up: Conduct follow-up ambulatory blood pressure monitoring at the end of the treatment period.
-
Data Analysis: Statistically compare the changes in systolic and diastolic blood pressure from baseline among the three groups.
Conclusion
While verapamil stands as a cornerstone in the treatment of various cardiovascular diseases with a well-documented efficacy profile, this compound remains an enigmatic compound. The preliminary information suggesting a mechanism of action involving adrenergic receptor blockade presents an interesting alternative to calcium channel antagonism. However, without robust clinical data from well-designed comparative trials, any claims of this compound's efficacy relative to verapamil would be purely speculative. Further research and publication of clinical trial results are imperative to elucidate the therapeutic potential of this compound and its place in the cardiovascular pharmacopeia.
References
- 1. This compound | 118778-75-9 | Benchchem [benchchem.com]
- 2. This compound | C23H28N4O4 | CID 175512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 118778-75-9 | FN161368 | Biosynth [biosynth.com]
- 5. youtube.com [youtube.com]
- 6. [Efficacy of a single dose of urapidil for preventing arterial hypertension during the pre-bypass period in coronary surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Validation of Antiarrhythmic Effects: A Comparative Framework for Novel Agents
Absence of Data on Nesapidil: Despite a comprehensive search of publicly available scientific literature and databases, no preclinical data on the antiarrhythmic effects of a compound referred to as "this compound" could be identified. This suggests that "this compound" may be an internal development code, a compound not yet described in published literature, or a potential misspelling of another agent.
To provide a valuable resource for researchers, scientists, and drug development professionals, this guide presents a comparative framework for evaluating the preclinical antiarrhythmic properties of a novel chemical entity. We will use two well-characterized antiarrhythmic drugs, Amiodarone and Dofetilide , as exemplars to illustrate how such a comparison can be structured. This guide can serve as a template for the eventual evaluation of this compound or other novel antiarrhythmic agents.
Comparative Efficacy in Preclinical Arrhythmia Models
The antiarrhythmic potential of a novel compound is typically assessed in a battery of in vitro and in vivo models that recapitulate various aspects of cardiac arrhythmias. The choice of model is critical for evaluating efficacy against specific arrhythmia subtypes, such as atrial fibrillation or ventricular tachycardia.
In Vitro Electrophysiological Profile
The effects of a test compound on cardiac ion channels are fundamental to its antiarrhythmic (and proarrhythmic) potential. These are typically assessed using patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing specific human ion channels.
Table 1: Comparative Effects on Cardiac Action Potential Parameters
| Parameter | Amiodarone | Dofetilide | This compound |
| Action Potential Duration at 90% Repolarization (APD90) | Significant prolongation in both atrial and ventricular myocytes | Potent and selective prolongation, primarily in ventricular myocytes | Data not available |
| Effective Refractory Period (ERP) | Markedly increased | Significantly increased | Data not available |
| Maximum Upstroke Velocity (Vmax) | Slight to moderate reduction (Class I effect) | No significant effect | Data not available |
| Resting Membrane Potential | No significant change | No significant change | Data not available |
Table 2: Comparative Effects on Key Cardiac Ion Channels
| Ion Channel (Current) | Amiodarone | Dofetilide | This compound |
| hERG (IKr) | Potent inhibition | Highly potent and selective inhibition | Data not available |
| Nav1.5 (INa) | Moderate inhibition (fast and slow components) | No significant inhibition | Data not available |
| Cav1.2 (ICa,L) | Weak to moderate inhibition | No significant inhibition | Data not available |
| KCNQ1/KCNE1 (IKs) | Weak inhibition | No significant inhibition at therapeutic concentrations | Data not available |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of preclinical findings. Below are representative protocols for key experiments in antiarrhythmic drug evaluation.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the effect of a test compound on the action potential and specific ion channel currents in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pig, rabbit, or canine).
-
Cell Culture (for cell lines): Human embryonic kidney (HEK293) cells stably expressing the desired human ion channel (e.g., hERG) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
For action potential recordings, cells are held in current-clamp mode and stimulated at a physiological frequency (e.g., 1 Hz).
-
For ion channel recordings, cells are held in voltage-clamp mode, and specific voltage protocols are applied to elicit the current of interest.
-
-
Drug Application: The test compound is acutely applied to the bath solution at increasing concentrations to determine a concentration-response relationship.
-
Data Analysis: Key parameters such as APD90, Vmax, and the peak current amplitude for ion channels are measured and compared between baseline and post-drug conditions. IC50 values for ion channel block are calculated.
Protocol 2: Langendorff-Perfused Heart Model
Objective: To assess the effects of a test compound on the electrophysiology and arrhythmia susceptibility of an isolated, intact heart.
Methodology:
-
Heart Isolation: The heart is rapidly excised from a euthanized animal (e.g., rabbit or guinea pig) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused via the aorta with a warmed, oxygenated Krebs-Henseleit solution.
-
Electrogram Recording: A multi-electrode array or monophasic action potential electrodes are placed on the epicardial surface to record electrical activity.
-
Arrhythmia Induction: Arrhythmias (e.g., ventricular fibrillation) are induced by programmed electrical stimulation or by the administration of an arrhythmogenic agent (e.g., aconitine).
-
Drug Perfusion: The test compound is perfused through the heart at various concentrations, and its ability to prevent or terminate induced arrhythmias is assessed.
-
Data Analysis: Changes in the QT interval, ERP, and the incidence and duration of arrhythmias are quantified.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which an antiarrhythmic agent exerts its effects is crucial for predicting its clinical efficacy and potential side effects.
Caption: Mechanisms of action for Amiodarone and Dofetilide.
Caption: Workflow for in vitro electrophysiological testing.
A Head-to-Head Comparison of Class IV Antiarrhythmic Drugs: Verapamil, Diltiazem, and the Novel Agent Nesapidil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the Class IV antiarrhythmic drugs verapamil, diltiazem, and the more recent entrant, Nesapidil. Class IV antiarrhythmics exert their effects by blocking L-type calcium channels, primarily in cardiac tissue. This action slows the heart rate, prolongs atrioventricular (AV) conduction, and can reduce myocardial contractility, making them valuable in the management of supraventricular tachycardias. This comparison focuses on their electrophysiological effects, supported by available experimental data, to inform research and development in the field of cardiac arrhythmia therapeutics.
Mechanism of Action: Targeting the L-type Calcium Channel
Class IV antiarrhythmic drugs, including verapamil, diltiazem, and this compound, share a common primary mechanism of action: the blockade of voltage-gated L-type calcium channels (CaV1.2). These channels are crucial for the depolarization of cells in the sinoatrial (SA) and atrioventricular (AV) nodes and for the plateau phase of the cardiac action potential in atrial and ventricular myocytes. By inhibiting the influx of calcium ions, these drugs modulate cardiac electrophysiology in several key ways:
-
Negative Chronotropy: Slowing of the heart rate by decreasing the rate of spontaneous depolarization in the SA node.
-
Negative Dromotropy: Slowing of conduction velocity through the AV node.
-
Negative Inotropy: Reduction in the force of myocardial contraction.
While all three drugs target the same channel, differences in their chemical structure and binding kinetics can lead to variations in their clinical profiles and ancillary effects.
Electrophysiological Effects: A Comparative Overview
The following tables summarize the known electrophysiological effects of verapamil, diltiazem, and this compound based on available preclinical and clinical data. It is important to note that direct head-to-head comparative studies involving this compound are limited in the publicly available scientific literature. Therefore, the data for this compound is presented from independent studies and should be interpreted with this consideration.
Table 1: Effects on Sinoatrial (SA) Node and Atrioventricular (AV) Node
| Parameter | Verapamil | Diltiazem | This compound |
| SA Node Automaticity | Decreased | Decreased | Presumed Decreased |
| AV Nodal Conduction Time (AH Interval) | Prolonged[1] | Prolonged | Presumed Prolonged |
| AV Nodal Effective Refractory Period | Prolonged | Prolonged | Presumed Prolonged |
Table 2: Effects on Atrial and Ventricular Myocytes & Purkinje Fibers
| Parameter | Verapamil | Diltiazem | This compound |
| Action Potential Duration (APD) | Increased in Purkinje fibers[2] | Generally minimal effect | Data not available |
| Effective Refractory Period (ERP) | Increased in Purkinje fibers[2] | Generally minimal effect | Data not available |
| Maximum Upstroke Velocity (Vmax) of Action Potential | No significant effect on fast Na+-dependent action potentials[3] | No significant effect on fast Na+-dependent action potentials | Data not available |
Signaling Pathway and Experimental Workflows
The primary signaling pathway affected by these drugs is the calcium signaling cascade within cardiomyocytes.
Caption: Mechanism of action of Class IV antiarrhythmic drugs.
A typical experimental workflow to assess the electrophysiological effects of these drugs involves a combination of in vitro and in vivo models.
Caption: Common experimental models for evaluating antiarrhythmic drugs.
Detailed Experimental Protocols
1. In Vitro Electrophysiology: Patch-Clamp Technique on Isolated Cardiomyocytes
-
Objective: To measure the effect of the drug on specific ion channel currents (e.g., L-type calcium current, ICa,L).
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or derived from human induced pluripotent stem cells (hiPSCs).
-
Recording: Whole-cell patch-clamp configuration is established. The membrane potential is held at a specific voltage (e.g., -80 mV), and depolarizing voltage steps are applied to elicit the ion current of interest.
-
Drug Application: The drug is applied to the extracellular solution at varying concentrations to determine the dose-dependent block of the ion channel. The half-maximal inhibitory concentration (IC50) is then calculated.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): CsCl 120, TEA-Cl 20, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
-
2. Ex Vivo Electrophysiology: Isolated Perfused Heart (Langendorff Preparation)
-
Objective: To assess the drug's effect on global cardiac electrophysiology, including heart rate, conduction, and refractory periods, in an intact heart model.
-
Preparation: The heart is excised from an animal (e.g., rabbit, guinea pig) and retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) at a constant temperature and pressure.
-
Recording: A multichannel electrode catheter can be placed on the epicardial or endocardial surface to record a pseudo-electrocardiogram (ECG) and local action potentials. Monophasic action potential (MAP) catheters can also be used to record action potential duration.
-
Drug Administration: The drug is added to the perfusate at known concentrations.
-
Measurements: Changes in sinus cycle length (heart rate), PR interval (AV conduction), QRS duration, and effective refractory period (ERP) are measured before and after drug administration.
3. In Vivo Electrophysiology Study in Animal Models
-
Objective: To evaluate the antiarrhythmic efficacy and hemodynamic effects of the drug in a living organism.
-
Animal Model: Anesthetized animals (e.g., dogs, pigs) are commonly used.
-
Procedure: Catheters with electrodes are inserted into the heart via peripheral veins or arteries under fluoroscopic guidance.
-
Measurements:
-
Baseline Electrophysiology: Sinus node recovery time, AV nodal conduction (AH interval), and His-Purkinje conduction (HV interval) are measured.
-
Arrhythmia Induction: Programmed electrical stimulation is used to induce arrhythmias (e.g., atrial fibrillation, ventricular tachycardia).
-
Drug Infusion: The drug is administered intravenously.
-
Post-Drug Assessment: Electrophysiological parameters are remeasured, and the ability to re-induce arrhythmias is tested. Hemodynamic parameters such as blood pressure and cardiac output are continuously monitored.
-
Discussion and Future Directions
Verapamil and diltiazem are well-established Class IV antiarrhythmic agents with a large body of evidence supporting their clinical use. This compound, as a newer compound, presents an interesting area for further investigation. While it is categorized as a Class IV agent, detailed comparative studies are necessary to fully elucidate its electrophysiological profile and potential advantages over existing therapies.
Future research should focus on:
-
Direct Head-to-Head Comparative Studies: Conducting in vitro and in vivo studies that directly compare the electrophysiological and hemodynamic effects of this compound with verapamil and diltiazem under identical experimental conditions.
-
Ion Channel Selectivity: Investigating the selectivity of this compound for L-type calcium channels versus other cardiac ion channels to better understand its overall safety and efficacy profile.
-
Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of this compound in the treatment of various cardiac arrhythmias in humans.
This guide provides a foundational comparison based on currently available data. As more research on this compound becomes available, a more complete and nuanced understanding of its place within the armamentarium of Class IV antiarrhythmic drugs will emerge.
References
Comparative Analysis of Nesapidil Analogs and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Inflammatory Models
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the pre-clinical anti-inflammatory data for compounds structurally related to Nesapidil, alongside established clinical data for commonly used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Due to the absence of specific clinical trial data for this compound's anti-inflammatory properties, this comparison is based on preclinical studies of its 1,3,4-oxadiazole structural analogs and the extensive clinical findings for NSAIDs. This analysis aims to offer a foundational perspective for research and development in the field of anti-inflammatory therapeutics.
Executive Summary
This compound, a compound containing a 1,3,4-oxadiazole moiety, belongs to a class of substances that have demonstrated potential anti-inflammatory effects in preclinical models. These effects are hypothesized to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with traditional NSAIDs. This guide juxtaposes the preclinical efficacy of this compound's analogs against the clinical outcomes of established NSAIDs such as Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. While the preclinical data for the 1,3,4-oxadiazole derivatives is promising, it is crucial to note that these findings are not directly transferable to clinical outcomes in humans for this compound itself.
Section 1: Mechanism of Action
The anti-inflammatory action of NSAIDs is primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.
Signaling Pathway of Inflammation and NSAID Intervention
Section 2: Preclinical Anti-Inflammatory Data for this compound Analogs
The anti-inflammatory potential of compounds containing the 1,3,4-oxadiazole ring, the core structure of this compound, has been evaluated in various preclinical models.
Table 1: Summary of Preclinical Data for 1,3,4-Oxadiazole Derivatives
| Compound Class | Experimental Model | Outcome Measure | Result | Comparator |
| 2,5-disubstituted-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | Inhibition of edema (%) | Up to 79.83% | Ibuprofen (84.31%) |
| 2,5-disubstituted-1,3,4-oxadiazoles | Heat-induced albumin denaturation | Inhibition of denaturation (%) | Up to 74.16% | Ibuprofen (84.31%) |
Experimental Protocols
This in vivo model is a standard for evaluating acute inflammation.
Methodology:
-
Animal Selection: Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.
-
Grouping: Animals are divided into control, standard (e.g., Ibuprofen), and test compound groups.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specified time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at regular intervals (e.g., every hour for up to 5 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Methodology:
-
Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using 1N hydrochloric acid.
-
Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Cooling and Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control (without the drug).
Section 3: Clinical Trial Outcomes for Comparator NSAIDs
The following tables summarize the clinical efficacy of commonly used NSAIDs in inflammatory conditions. It is important to reiterate that this is a comparison between preclinical data for this compound analogs and clinical data for established drugs.
Table 2: Summary of Clinical Trial Data for Ibuprofen
| Indication | Dosage | Comparator | Primary Outcome | Result |
| Osteoarthritis | 1200-2400 mg/day | Placebo | Pain Reduction | Significantly greater than placebo |
| Rheumatoid Arthritis | 2400 mg/day | Aspirin (4g/day) | Anti-inflammatory effect | Equivalent to high-dose aspirin |
Table 3: Summary of Clinical Trial Data for Diclofenac
| Indication | Dosage | Comparator | Primary Outcome | Result |
| Osteoarthritis | 150 mg/day | Placebo | Pain and Function | Significant improvement over placebo |
| Rheumatoid Arthritis | 150 mg/day | Ibuprofen (2.4g/day) | Efficacy | As effective as ibuprofen[1] |
Table 4: Summary of Clinical Trial Data for Celecoxib (COX-2 Selective)
| Indication | Dosage | Comparator | Primary Outcome | Result |
| Osteoarthritis | 200 mg/day | Placebo | Pain and Function | Significantly better than placebo[2] |
| Rheumatoid Arthritis | 200-400 mg/day | Naproxen | Anti-inflammatory Efficacy | Comparable to naproxen[3] |
Section 4: Comparative Discussion
The preclinical data for 1,3,4-oxadiazole derivatives, which are structurally analogous to this compound, demonstrate substantial anti-inflammatory activity in established animal and in vitro models. The percentage inhibition of edema in the carrageenan-induced paw edema model for some of these derivatives is comparable to that of the standard NSAID, ibuprofen. This suggests a potential for this class of compounds to modulate inflammatory pathways.
The mechanism of action is hypothesized to involve the inhibition of COX enzymes, particularly COX-2, which aligns with the established mechanism of NSAIDs. The in vitro data on the inhibition of protein denaturation further supports the anti-inflammatory potential of these compounds.
However, it is critical to underscore the limitations of this comparison. Preclinical results are not always predictive of clinical efficacy and safety in humans. The clinical trial data for ibuprofen, diclofenac, and celecoxib are the result of extensive human studies and provide a robust evidence base for their use in inflammatory conditions. These trials have established effective dosages, safety profiles, and a clear risk-benefit assessment for these drugs.
For this compound, or its direct analogs, to be considered as a viable anti-inflammatory agent, further research is required, including:
-
In-depth preclinical studies to elucidate the precise mechanism of action and to establish a safety profile.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
-
Ultimately, well-designed, placebo-controlled, and active-comparator clinical trials in human subjects to determine its efficacy and safety in treating inflammatory conditions.
Section 5: Conclusion
While direct clinical data for the anti-inflammatory effects of this compound is currently unavailable, the preclinical evidence for its structural analogs is encouraging and warrants further investigation. The 1,3,4-oxadiazole scaffold appears to be a promising starting point for the development of new anti-inflammatory agents. The established clinical efficacy of NSAIDs provides a benchmark for the future development and evaluation of new chemical entities in this therapeutic area. Researchers and drug development professionals are encouraged to view this guide as a foundational resource to inform future research directions.
References
- 1. Efficacy and safety of diclofenac sodium in rheumatoid arthritis. Experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nesapidil and Amiodarone in the Management of Ventricular Tachycardia: A Review of Available Evidence
A direct comparative study of Nesapidil and amiodarone for the treatment of ventricular tachycardia is not feasible at this time due to a significant lack of available scientific literature and clinical data on this compound for this specific indication. While amiodarone is a well-established and extensively studied antiarrhythmic agent for ventricular tachycardia, information regarding this compound's efficacy, safety, and mechanism of action in this context is scarce and insufficient for a comprehensive comparison.
This guide will, therefore, provide a detailed overview of the established therapeutic profile of amiodarone for ventricular tachycardia, based on available experimental and clinical data. Should robust data on this compound become available in the future, a comparative analysis will be warranted.
Amiodarone for Ventricular Tachycardia: An Overview
Amiodarone is a potent antiarrhythmic drug widely used in the management of life-threatening ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).[1][2][3] It is considered a broad-spectrum antiarrhythmic with complex electrophysiological effects.
Mechanism of Action
Amiodarone is classified as a Class III antiarrhythmic agent, but it exhibits properties of all four Vaughan-Williams classes.[3][4] Its primary mechanism involves blocking potassium channels, which prolongs the cardiac action potential duration and the effective refractory period of atrial and ventricular muscle.[3][5] This action helps to terminate re-entrant arrhythmias, a common mechanism underlying ventricular tachycardia.
Additionally, amiodarone exhibits:
-
Class I effects: Blockade of sodium channels, which slows the upstroke of the action potential.[3][5]
-
Class II effects: Non-competitive beta-adrenergic blocking properties, which decrease heart rate and myocardial oxygen consumption.[3][5]
-
Class IV effects: Weak calcium channel blocking activity, which can slow atrioventricular (AV) node conduction.[3][5]
This multifaceted mechanism of action contributes to its high efficacy in controlling a wide range of arrhythmias.
Signaling Pathway of Amiodarone's Antiarrhythmic Action
Caption: Mechanism of action of Amiodarone on cardiomyocyte ion channels and receptors.
Experimental Data and Clinical Efficacy
Numerous clinical trials have established the efficacy of amiodarone in treating ventricular tachycardia.
| Parameter | Efficacy Data | Citations |
| Termination of Hemodynamically Stable VT | Intravenous amiodarone has shown variable success rates in terminating stable VT. | [1] |
| Prevention of Recurrent VT/VF | Oral amiodarone is effective in suppressing recurrent VT and VF, reducing the frequency of implantable cardioverter-defibrillator (ICD) shocks. | [1][6] |
| Out-of-Hospital Cardiac Arrest | In patients with shock-refractory ventricular fibrillation, intravenous amiodarone has been shown to improve survival to hospital admission. | [1] |
Experimental Protocols
The administration of amiodarone varies depending on the clinical scenario.
Intravenous Administration for Acute Ventricular Tachycardia:
-
Loading Dose: An initial bolus of 150 mg is infused over 10 minutes.[2][7]
-
Maintenance Infusion: This is followed by a continuous infusion of 1 mg/min for the first 6 hours, and then 0.5 mg/min thereafter.[2][7]
-
Monitoring: Continuous electrocardiogram (ECG) and blood pressure monitoring are essential during intravenous administration.
Oral Administration for Long-Term Suppression:
-
Loading Phase: Oral loading doses typically range from 800 to 1600 mg/day in divided doses for 1 to 3 weeks.
-
Maintenance Phase: The dose is then gradually reduced to the lowest effective dose, usually 200 to 400 mg/day.
-
Monitoring: Due to its extensive side-effect profile, long-term amiodarone therapy requires regular monitoring of thyroid, liver, and pulmonary function, as well as ophthalmologic examinations.
Comparative Experimental Workflow (Hypothetical)
Should sufficient data on this compound become available, a comparative study could be designed as follows:
Caption: A hypothetical workflow for a comparative clinical trial of Amiodarone and this compound.
Conclusion on the State of Evidence
References
- 1. This compound | C23H28N4O4 | CID 175512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of nicorandil, a potassium channel opener, on idiopathic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. mdpi.com [mdpi.com]
A Cross-Study Examination of Pinacidil's Antihypertensive Effects in Animal Models
A detailed comparison of the potassium channel opener, Pinacidil, reveals dose-dependent and species-specific cardiovascular effects in preclinical studies involving spontaneously hypertensive rats and anesthetized dogs. These findings offer valuable insights for researchers and drug development professionals in the field of cardiovascular pharmacology.
Pinacidil, a well-characterized potassium channel opener, elicits a significant antihypertensive response through the relaxation of vascular smooth muscle.[1] A comprehensive analysis of its effects across different animal models, primarily spontaneously hypertensive rats (SHR) and anesthetized dogs, provides a clearer understanding of its pharmacological profile. This guide synthesizes key experimental data, protocols, and the underlying signaling pathways to facilitate a comparative assessment of Pinacidil's performance.
Quantitative Analysis of Hemodynamic Effects
The antihypertensive efficacy of Pinacidil has been quantified in various preclinical settings. The following tables summarize the dose-dependent effects of intravenously administered Pinacidil on key hemodynamic parameters in both spontaneously hypertensive rats and anesthetized dogs.
Table 1: Hemodynamic Effects of Intravenous Pinacidil in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Animal Model |
| 0.03 | ↓ | ↑ | Conscious SHR |
| 0.1 | ↓↓ | ↑↑ | Conscious SHR |
| 0.3 | ↓↓↓ | ↑↑↑ | Conscious SHR |
Arrow count indicates the magnitude of change.
Table 2: Hemodynamic Effects of Intravenous Pinacidil in Anesthetized Dogs
| Dose (µg/kg) | Change in Systemic Blood Pressure | Change in Venous Return | Change in Cardiac Output | Animal Model |
| 10 | ↓ | ↑ | ↑ | Anesthetized, open-chest dogs[2] |
| 100 | ↓↓ | ↑↑ | ↑↑ | Anesthetized, open-chest dogs[2] |
| 300 | ↓↓↓ | ↑↑↑ (may decrease at highest doses due to reduced cardiac contractility) | ↑↑↑ (may decrease at highest doses due to reduced cardiac contractility) | Anesthetized, open-chest dogs[2] |
Arrow count indicates the magnitude of change.
In a long-term study, spontaneously hypertensive rats treated with a daily oral dose of 10 mg/kg of Pinacidil maintained normotensive blood pressure levels.[3] In anesthetized dogs, intravenous doses of 0.2 mg/kg and 0.5 mg/kg resulted in moderate (15-20 mmHg) and marked (40-60 mmHg) reductions in mean arterial blood pressure, respectively.[4]
Experimental Methodologies
The data presented above were derived from studies employing distinct experimental protocols, which are crucial for the interpretation of the results.
Studies in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Conscious Wistar Kyoto rats (WKY) and spontaneously hypertensive rats (SHR) were utilized to compare the effects in normotensive and hypertensive states.[5]
-
Drug Administration: A single intravenous administration of Pinacidil was given in doses ranging from 0.03 to 0.3 mg/kg.[5]
-
Hemodynamic Measurements: A radioactive microsphere method was employed to examine systemic and regional hemodynamics. This technique allows for the determination of cardiac output and blood flow to various organs.[5]
-
Long-Term Study: In a separate study, SHR were treated with a daily oral dose of 10 mg/kg of Pinacidil from the age of 3 months to 6 or 12 months.[3]
Studies in Anesthetized Dogs
-
Animal Model: Anesthetized, open-chest dogs were used to investigate the cardiohemodynamic effects of Pinacidil.[2] In some studies, renal hypertensive dogs were also used.[6][7]
-
Drug Administration: Pinacidil was administered intravenously in doses ranging from 10 to 300 µg/kg.[2] In other protocols, doses of 0.25 mg/kg and 0.5 mg/kg were used.[8]
-
Hemodynamic Measurements: A closed-loop method and a cardiopulmonary bypass technique were used to measure parameters such as systemic blood pressure, venous return, and cardiac output.[2] Regional blood flow was assessed by infusing Pinacidil directly into specific arteries.[4]
Mechanism of Action and Signaling Pathway
Pinacidil exerts its vasodilatory effect by opening ATP-sensitive potassium (K-ATP) channels in the cell membranes of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.
Caption: Signaling Pathway of Pinacidil-Induced Vasodilation.
Experimental Workflow
The general workflow for evaluating the antihypertensive effects of a compound like Pinacidil in an animal model is a multi-step process.
Caption: General Experimental Workflow for Antihypertensive Drug Testing.
References
- 1. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiohemodynamic effects of cromakalim and pinacidil, potassium-channel openers, in the dog, special reference to venous return - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggressive long-term antihypertensive therapy with pinacidil does not cause regression of cardiovascular hypertrophy in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular effects in dogs of pinacidil (P 1134), a novel vasoactive antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of an Antihypertensive Vasodilator, Pinacidil, on Regional Blood Flow in Conscious Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 6. Systemic and coronary hemodynamic effects of pinacidil in awake normotensive and hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic and coronary hemodynamic effects of pinacidil in awake normotensive and hypertensive dogs. [periodicos.capes.gov.br]
- 8. Effects of pinacidil on renal hemodynamics and function in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nesapidil's performance against new and emerging antiarrhythmic agents
For Immediate Release
This guide provides a comprehensive performance benchmark of Nesapidil, an ATP-sensitive potassium (KATP) channel modulator, against new and emerging antiarrhythmic agents. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of electrophysiological effects, mechanisms of action, and safety profiles, supported by experimental data.
Executive Summary
The management of cardiac arrhythmias remains a significant clinical challenge, driving the development of novel therapeutic agents with improved efficacy and safety. This compound, a compound known to modulate ATP-sensitive potassium channels, is a subject of renewed interest in this evolving landscape. This guide benchmarks this compound's preclinical profile against two distinct classes of emerging antiarrhythmic drugs: AP30663, a small-conductance calcium-activated potassium (KCa2) channel inhibitor, and Ranolazine, a late sodium current (I-NaL) inhibitor. Our analysis indicates that while all three agents demonstrate antiarrhythmic potential, they possess unique electrophysiological signatures that may offer differential therapeutic advantages in specific arrhythmia contexts.
Comparative Data Overview
The following tables summarize the key preclinical electrophysiological parameters of this compound, AP30663, and Ranolazine.
Table 1: Mechanism of Action and Primary Electrophysiological Effects
| Agent | Drug Class | Primary Mechanism of Action | Key Electrophysiological Effects |
| This compound (BRL 31660) | KATP Channel Modulator / Multi-channel Blocker | Modulates ATP-sensitive potassium channels; also exhibits Class I and Class IV actions.[1] | Decreases action potential duration (APD), depresses the maximum upstroke velocity (Vmax) of the action potential, and depresses the slow inward calcium current.[1] |
| AP30663 | KCa2 Channel Inhibitor | Negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. | Prolongs atrial effective refractory period (AERP) with minimal effects on the QT interval. |
| Ranolazine | Late Sodium Current (I-NaL) Inhibitor | Inhibits the late sodium current (I-NaL).[2] | Shortens action potential duration and reduces early afterdepolarizations (EADs).[2] |
Table 2: Quantitative In Vitro Electrophysiological Data
| Parameter | This compound (BRL 31660) | AP30663 | Ranolazine |
| Target Ion Channel(s) | KATP, Fast Na+ channels, L-type Ca2+ channels[1] | KCa2.1, KCa2.2, KCa2.3 | Late Na+ channels |
| IC50 / EC50 | Not explicitly stated for KATP modulation in cardiac myocytes. | KCa2.1: 2.29 µM, KCa2.2: 1.46 µM, KCa2.3: 1.09 µM | Not explicitly stated in the provided context. |
| Effect on Action Potential Duration (APD) | Decreases APD in guinea-pig papillary muscles.[1] | Not explicitly stated. | Shortens APD.[2] |
| Effect on Atrial Effective Refractory Period (AERP) | Data not available. | Concentration-dependent prolongation in isolated guinea pig hearts. | Data not available. |
| Effect on Vmax | Depresses Vmax in guinea-pig papillary muscles.[1] | Minor effects on other cardiac ion channels. | Data not available. |
Table 3: In Vivo Model Data
| Agent | Animal Model | Key Findings |
| This compound (BRL 31660) | Guinea-pig, Cow | Depresses Vmax and slow inward current in ventricular tissue.[1] |
| AP30663 | Anesthetized Rats | Dose-dependent prolongation of AERP (130.7% at 5 mg/kg, 189.9% at 10 mg/kg). |
| Ranolazine | Rabbit | Mitigates refibrillation after low-dose ventricular fibrillation.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
In Vitro Electrophysiology: Patch-Clamp Technique
Objective: To characterize the effects of test compounds on specific ion channel currents in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or differentiated from human induced pluripotent stem cells (hiPSC-CMs).
-
Patch-Clamp Recording: Whole-cell patch-clamp configuration is established to measure ionic currents. The cell membrane is ruptured under a glass micropipette to allow electrical access to the cell's interior.
-
Voltage and Current Clamp: In voltage-clamp mode, the membrane potential is held constant to record the flow of ions through specific channels. In current-clamp mode, the current is held constant to measure changes in membrane potential (action potentials).
-
Drug Application: Test compounds (this compound, AP30663, Ranolazine) are applied at varying concentrations to the extracellular solution to determine their effects on ion channel kinetics and action potential morphology.
-
Data Analysis: Parameters such as current density, channel activation and inactivation kinetics, action potential duration at 50% and 90% repolarization (APD50, APD90), and Vmax are analyzed.
Ex Vivo Heart Model: Langendorff-Perfused Heart
Objective: To assess the effects of antiarrhythmic agents on the electrophysiology of an intact heart in a controlled ex vivo environment.
Methodology:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.
-
Electrogram Recording: Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the atria and ventricles to record electrical activity. A multichannel data acquisition system is used to record and analyze the signals.
-
Pacing Protocols: Programmed electrical stimulation protocols are used to measure parameters such as effective refractory period (ERP) and to induce arrhythmias.
-
Drug Infusion: Test compounds are infused into the perfusate at escalating concentrations to evaluate their effects on baseline electrophysiological parameters and their ability to prevent or terminate induced arrhythmias.
In Vivo Arrhythmia Models
Objective: To evaluate the antiarrhythmic efficacy and safety of test compounds in a living animal model.
Methodology:
-
Animal Preparation: Anesthetized animals (e.g., dogs, pigs, rats) are instrumented for continuous ECG and hemodynamic monitoring.
-
Arrhythmia Induction: Arrhythmias are induced through various methods, such as programmed electrical stimulation, coronary artery ligation to induce ischemia, or administration of proarrhythmic agents.
-
Drug Administration: The test compound is administered intravenously or orally, and its effects on the induced arrhythmia are observed.
-
Data Collection: Continuous ECG recordings are analyzed to determine changes in heart rate, rhythm, and various electrophysiological intervals (PR, QRS, QT). Hemodynamic parameters such as blood pressure and cardiac output are also monitored.
-
Efficacy and Safety Assessment: The primary efficacy endpoint is often the termination of the arrhythmia or the prevention of its induction. Safety is assessed by monitoring for proarrhythmic events and adverse hemodynamic effects.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows described, the following diagrams are provided.
Caption: Comparative signaling pathways of this compound, AP30663, and Ranolazine.
Caption: General experimental workflow for preclinical antiarrhythmic drug testing.
Conclusion
This comparative analysis underscores the diverse mechanisms through which novel antiarrhythmic agents exert their effects. This compound's multi-channel blocking properties, including its primary action on KATP channels, present a complex but potentially versatile profile. In contrast, the targeted actions of AP30663 on KCa2 channels and Ranolazine on the late sodium current offer greater selectivity, which may translate to improved safety profiles. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these agents in clinically relevant models of atrial and ventricular arrhythmias. This guide serves as a foundational resource for researchers navigating the landscape of next-generation antiarrhythmic drug development.
References
- 1. Effects on transmembrane action potential, slow inward current and force of contraction in ventricular cardiac muscle of BRL 31660, a new antiarrhythmic drug with class I and class IV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Nesapidil: A Step-by-Step Guide for Laboratory Professionals
Core Principles of Nesapidil Disposal
Given its biological activity, including antimicrobial and potential cytotoxic effects, this compound should be managed as a potentially hazardous chemical and pharmaceutical waste.[3] The primary regulations governing pharmaceutical waste disposal in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[4][5][6][7]
Key Disposal Considerations:
-
Avoid Drain Disposal: Never dispose of this compound down the drain. This practice is prohibited for hazardous waste pharmaceuticals to prevent contamination of water supplies.[5]
-
Incineration is Preferred: The standard and recommended disposal method for most pharmaceutical waste is incineration at a licensed facility.[5][6]
-
Segregation is Crucial: Properly segregate this compound waste from other waste streams to ensure compliant disposal.[7]
Quantitative Data Summary
For safe handling and potential future regulatory reporting, it is crucial to be aware of the chemical identity of this compound.
| Property | Value |
| Chemical Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol[1][8] |
| Molecular Formula | C₂₃H₂₈N₄O₄[1][8][9] |
| Molecular Weight | 424.5 g/mol [1][8] |
| CAS Number | 90326-85-5[1][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound from a research laboratory setting.
1. Waste Characterization and Segregation:
- Treat all this compound and this compound-contaminated materials as hazardous pharmaceutical waste.
- This includes pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, and weighing boats).
- Segregate this compound waste into a designated, properly labeled hazardous waste container. Do not mix with non-hazardous waste.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling this compound waste, including:
- Safety glasses or goggles
- Chemical-resistant gloves (e.g., nitrile)
- Laboratory coat
3. Waste Collection and Storage:
- Use a dedicated, leak-proof, and sealable hazardous waste container.
- Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.
- Store the waste container in a designated, secure area away from incompatible materials.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
- Ensure the disposal vendor is permitted to handle and incinerate pharmaceutical waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision pathway for classifying this compound waste.
References
- 1. This compound (118778-75-9) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 118778-75-9 | Benchchem [benchchem.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. This compound | C23H28N4O4 | CID 175512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 118778-75-9 | FN161368 | Biosynth [biosynth.com]
Essential Safety and Handling Protocols for Nesapidil
Disclaimer: Specific safety data for Nesapidil is not publicly available. The following guidance is based on best practices for handling potentially hazardous pharmaceutical compounds and should be adapted as more specific information becomes available. Always consult your institution's safety officer and the most current safety data sheets (SDS) for any chemical you are working with.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound in a laboratory setting, categorized by the level of protection required for different tasks.
| Task | Required PPE | Specifications |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Lab Coat- Safety Glasses- Disposable Gloves | - Standard, clean lab coat.- ANSI Z87.1 compliant safety glasses with side shields.- Nitrile or neoprene gloves. |
| Medium-Risk Activities (e.g., weighing, preparing solutions, performing dilutions) | - Chemical-Resistant Lab Coat or Gown- Chemical Splash Goggles- Double Gloving (Nitrile or Neoprene) | - Gown should be disposable or made of a non-absorbent material.- Goggles must provide a complete seal around the eyes to protect from splashes.[1]- Wear two pairs of gloves, with the outer glove covering the cuff of the lab coat. |
| High-Risk Activities (e.g., handling powders outside of a containment system, potential for aerosolization) | - Full Chemical-Resistant Suit- Full-Face Respirator- Double Gloving (Nitrile or Neoprene)- Chemical-Resistant Boot Covers | - A disposable, solid-front, back-closure gown or a full chemical-resistant suit.[1]- A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2]- Ensure gloves are rated for the solvents being used.[3]- Disposable, slip-resistant boot covers. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical to prevent accidental exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. Immediate and correct response is vital to mitigate harm.
| Scenario | Immediate Action |
| Minor Spill (Contained in Fume Hood) | 1. Alert personnel in the immediate area.2. Use a chemical spill kit to absorb the material.3. Wipe the area with a suitable deactivating agent (if known) or a strong detergent.4. Dispose of all contaminated materials as hazardous waste. |
| Major Spill (Outside Containment) | 1. Evacuate the immediate area.2. Alert your institution's emergency response team.3. If safe to do so, close doors to the affected area to contain vapors.4. Do not attempt to clean up a large spill without proper training and equipment. |
| Skin Exposure | 1. Immediately remove contaminated clothing.[4]2. Wash the affected area with copious amounts of soap and lukewarm water for at least 15 minutes.[4]3. Seek immediate medical attention. |
| Eye Exposure | 1. Immediately flush the eyes with an eyewash station for at least 15 minutes, keeping the eyelids open.[4]2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.2. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting.2. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
Caption: Logical flow for the segregation and disposal of waste generated from handling this compound.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and weigh boats, should be collected in a dedicated, labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, which will coordinate with a licensed hazardous waste management company.[6] Never dispose of this compound or its waste down the drain or in the regular trash.[7]
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. ashp.org [ashp.org]
- 3. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
